Ripk1-IN-17
Description
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Properties
Molecular Formula |
C26H19F4N3O3S |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
N-[6-[4-fluoro-3-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]phenyl]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C26H19F4N3O3S/c27-19-8-6-16(17-7-9-20-22(13-17)37-25(32-20)33-24(35)15-4-5-15)12-21(19)31-23(34)11-14-2-1-3-18(10-14)36-26(28,29)30/h1-3,6-10,12-13,15H,4-5,11H2,(H,31,34)(H,32,33,35) |
InChI Key |
WMBZXRBCKZDGOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)C4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Ripk1-IN-17: A Technical Guide to its Mechanism of Action in Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, is a lytic and inflammatory mode of cell death implicated in a growing number of human pathologies, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. At the core of the necroptotic signaling cascade lies the Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that acts as a critical molecular switch. The kinase activity of RIPK1 is essential for the initiation of necroptosis, making it a prime therapeutic target. Ripk1-IN-17 has emerged as a potent and selective inhibitor of RIPK1, offering a valuable tool for the study of necroptosis and a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction to Necroptosis and the Role of RIPK1
Necroptosis is a programmed cell death pathway that is morphologically characterized by cell swelling, organelle dysfunction, and eventual plasma membrane rupture, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[1][2] Unlike apoptosis, which is a non-inflammatory and caspase-dependent process, necroptosis is caspase-independent and is executed by a core machinery involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.
Under normal physiological conditions, in response to stimuli such as Tumor Necrosis Factor (TNF), RIPK1 is recruited to the TNFR1 signaling complex (Complex I) where it primarily functions as a scaffold to promote cell survival and pro-inflammatory signaling through the activation of NF-κB.[3][4] However, under conditions where caspase-8 is inhibited or absent, RIPK1 can transition to a pro-death role. The kinase activity of RIPK1 becomes activated through autophosphorylation, leading to the recruitment and activation of RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs). This interaction results in the formation of a functional amyloid-like signaling complex known as the necrosome.[5] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, culminating in necroptotic cell death.
This compound: A Selective Inhibitor of RIPK1 Kinase Activity
This compound is a potent and selective, orally active inhibitor of RIPK1 kinase. Its primary mechanism of action is the direct inhibition of the kinase activity of RIPK1, thereby preventing the initial autophosphorylation step required for the activation of the necroptotic cascade.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Kd) | 17 nM | Not Specified | Not Specified |
Mechanism of Action of this compound on Necroptosis
This compound exerts its inhibitory effect on necroptosis by targeting the kinase domain of RIPK1. By binding to RIPK1, it prevents the autophosphorylation of the kinase, a critical event for the recruitment and activation of RIPK3. This blockade of RIPK1 kinase activity has a cascading effect on the downstream signaling events:
-
Inhibition of Necrosome Formation: By preventing the activation of RIPK1, this compound inhibits the formation of the RIPK1-RIPK3 necrosome complex.
-
Prevention of RIPK3 and MLKL Phosphorylation: Consequently, the phosphorylation of RIPK3 and its substrate, MLKL, is abrogated.
-
Blockade of MLKL Translocation: The inhibition of MLKL phosphorylation prevents its oligomerization and translocation to the plasma membrane.
-
Inhibition of Necroptotic Cell Death: Ultimately, this compound effectively blocks the execution phase of necroptosis, preserving plasma membrane integrity and preventing the release of DAMPs.
Importantly, this compound is reported to be selective for RIPK1 and does not significantly inhibit RIPK3 directly, highlighting its targeted mechanism of action. In vivo studies have demonstrated that this compound can protect mice from hypothermia and death in a model of systemic inflammatory response syndrome (SIRS), underscoring its potential therapeutic relevance.
Signaling Pathways and Experimental Workflows
Necroptosis Signaling Pathway
Experimental Workflow for Evaluating this compound Efficacy
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of RIPK1 inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necroptosis.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29, L929, FADD-deficient Jurkat cells)
-
Complete cell culture medium
-
This compound (in DMSO)
-
Necroptosis-inducing agents (e.g., human or mouse TNFα, SMAC mimetic like Birinapant, pan-caspase inhibitor like z-VAD-fmk)
-
LDH cytotoxicity assay kit
-
96-well clear-bottom plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (e.g., TNFα and z-VAD-fmk) to the wells. Include control wells with cells only (background), cells with inducing agents but no inhibitor (maximum LDH release), and a lysis control (add lysis buffer from the kit 15 minutes before the end of the incubation).
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific cell line.
-
LDH Measurement: Carefully transfer the supernatant to a new 96-well plate. Follow the manufacturer's instructions for the LDH assay kit to prepare the reaction mixture and measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual. Plot the percentage of cytotoxicity against the concentration of this compound to determine the EC50 value.
Western Blot Analysis of Necroptosis Signaling
This method is used to detect the phosphorylation status of key proteins in the necroptosis pathway.
Materials:
-
Cells treated as described in the cell viability assay (in 6-well or 12-well plates)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.
In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of RIPK1.
Materials:
-
Recombinant human RIPK1 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Assay Setup: In a multi-well plate, add the kinase buffer, recombinant RIPK1, and varying concentrations of this compound. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a valuable research tool for dissecting the molecular mechanisms of necroptosis. Its potency and selectivity for RIPK1 make it a suitable probe for both in vitro and in vivo studies. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data and detailed experimental protocols. As our understanding of the role of necroptosis in various diseases continues to expand, the use of specific inhibitors like this compound will be instrumental in validating RIPK1 as a therapeutic target and in the development of novel treatments for a range of inflammatory and degenerative conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-interacting protein kinase 1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Ripk1-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-interacting serine/threonine-protein kinase 1 (Ripk1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including necroptosis and apoptosis. Its pivotal role in various pathological conditions has established it as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery and synthesis of Ripk1-IN-17, a potent and selective inhibitor of Ripk1. This document details the scientific rationale for targeting Ripk1, the synthetic chemistry route to this compound, its biological activity, and the experimental protocols utilized for its characterization. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this significant small molecule inhibitor.
Introduction: The Rationale for Targeting Ripk1
Ripk1 is a multifaceted protein that functions as a key signaling node in cellular responses to various stimuli, including tumor necrosis factor (TNF). It possesses both kinase and scaffolding functions that dictate cell fate towards survival, apoptosis, or necroptosis.[1][2][3] Dysregulation of Ripk1 kinase activity has been implicated in the pathogenesis of numerous diseases, making it an attractive target for therapeutic intervention.
The kinase activity of Ripk1 is essential for the initiation of necroptosis, a form of programmed necrosis that contributes to inflammation and tissue damage.[1][2] Pharmacological inhibition of Ripk1 kinase has demonstrated therapeutic potential in preclinical models of diseases such as sepsis, psoriasis, rheumatoid arthritis, and neurodegenerative disorders. This compound was developed as a selective inhibitor to probe the therapeutic hypothesis of targeting Ripk1 kinase activity.
Ripk1 Signaling Pathways
Ripk1 plays a central role in multiple signaling cascades, most notably downstream of the TNF receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I, which promotes cell survival and pro-inflammatory gene expression through the activation of NF-κB. In this complex, Ripk1 primarily functions as a scaffold.
Under conditions where components of Complex I are depleted or inhibited, Ripk1 can dissociate and form a cytosolic complex known as the necrosome (Complex IIb) with Ripk3 and mixed-lineage kinase domain-like pseudokinase (MLKL), leading to necroptosis. Alternatively, Ripk1 can participate in the formation of Complex IIa with FADD and caspase-8 to induce apoptosis. The kinase activity of Ripk1 is crucial for the activation of these cell death pathways.
Discovery and Synthesis of this compound
This compound was identified as a selective Ripk1 inhibitor based on a pyrazolo[3,4-d]pyrimidine scaffold, which is a common core structure in many kinase inhibitors. It is an analog of WEHI-345, a known RIPK2 inhibitor, highlighting that minor structural modifications can significantly alter kinase selectivity.
Synthetic Pathway
The synthesis of this compound, chemically named N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide, follows a multi-step synthetic route starting from commercially available materials. The key steps involve the construction of the pyrazolopyrimidine core followed by the addition of the side chains. While the exact, detailed protocol for this compound is not publicly available, a plausible synthetic scheme based on the synthesis of similar pyrazolopyrimidine derivatives is presented below.
Biological Activity and Quantitative Data
This compound is a potent and selective inhibitor of Ripk1 kinase activity. Its inhibitory profile has been characterized through various in vitro and cellular assays.
In Vitro and Cellular Activity
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 17 nM | Biochemical Assay | N/A |
| IC50 (Ripk1 kinase) | N/A | Biochemical Assay | N/A |
| EC50 (Cellular Necroptosis) | N/A | Cellular Assay | N/A |
Note: Specific IC50 and EC50 values for this compound are not publicly available in the reviewed literature. The Kd value indicates high-affinity binding to the target.
Pharmacokinetic Properties
This compound is described as an orally active inhibitor, suggesting it possesses favorable pharmacokinetic properties for in vivo studies. The table below would typically summarize key pharmacokinetic parameters.
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability (%) | N/A | N/A | Oral | N/A |
| Half-life (t1/2) | N/A | N/A | N/A | N/A |
| Cmax | N/A | N/A | N/A | N/A |
| AUC | N/A | N/A | N/A | N/A |
Note: Detailed pharmacokinetic data for this compound are not publicly available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments that would be used to characterize a novel Ripk1 inhibitor like this compound.
Synthesis of Pyrazolo[3,4-d]pyrimidine Core (General Procedure)
A mixture of an appropriate 3-amino-1H-pyrazole-4-carbonitrile derivative and formamide is heated at reflux for several hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the corresponding 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
In Vitro Kinase Inhibition Assay (General Procedure)
The inhibitory activity of this compound against Ripk1 kinase can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction.
-
A reaction mixture containing Ripk1 enzyme, substrate (e.g., myelin basic protein), ATP, and varying concentrations of the inhibitor is prepared in a kinase buffer.
-
The reaction is initiated by the addition of ATP and incubated at room temperature.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Necroptosis Assay (General Procedure)
The ability of this compound to inhibit necroptosis in a cellular context can be assessed using a cell-based assay.
-
A suitable cell line, such as human HT-29 colon adenocarcinoma cells or mouse L929 fibrosarcoma cells, is seeded in 96-well plates.
-
The cells are pre-treated with varying concentrations of this compound for a specified period.
-
Necroptosis is induced by treating the cells with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
Cell viability is measured after an incubation period using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring the release of lactate dehydrogenase (LDH).
-
EC50 values are determined by plotting the percentage of cell death inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy Study (General Procedure)
The in vivo efficacy of this compound can be evaluated in a mouse model of systemic inflammatory response syndrome (SIRS) induced by TNF-α.
-
Mice are administered with this compound or vehicle control via an appropriate route (e.g., oral gavage).
-
After a specified pre-treatment time, mice are challenged with a lethal dose of mouse TNF-α.
-
Survival is monitored over a defined period.
-
In separate cohorts, body temperature can be monitored, and blood samples can be collected to measure inflammatory cytokine levels (e.g., IL-6, IL-1β) by ELISA.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of Ripk1 kinase and a promising lead compound for the development of therapeutics for inflammatory and neurodegenerative diseases. Its pyrazolo[3,4-d]pyrimidine core represents a versatile scaffold for the design of potent and selective kinase inhibitors. Further detailed characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for its advancement into clinical development. This guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of this important Ripk1 inhibitor.
References
- 1. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of Ripk1-IN-17 in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of Ripk1-IN-17, a selective inhibitor of RIPK1, and its potential in modulating inflammatory responses. This document details the mechanism of action of this compound, presents key preclinical data, and provides comprehensive experimental protocols for its investigation. Through a combination of structured data, detailed methodologies, and visual signaling pathways, this guide serves as a valuable resource for researchers and drug development professionals working to unlock the therapeutic potential of RIPK1 inhibition.
Introduction to RIPK1 and Its Role in Inflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a central node in cellular signaling pathways, governing cell survival, apoptosis, and necroptosis.[1][2][3][4] Its activity is intricately regulated by post-translational modifications, particularly ubiquitination and phosphorylation.[5] In response to stimuli such as tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate either pro-survival signaling through the NF-κB pathway or programmed cell death.
The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of programmed necrosis that is highly inflammatory due to the release of damage-associated molecular patterns (DAMPs). Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of numerous autoimmune, inflammatory, and neurodegenerative disorders, making it a compelling target for therapeutic intervention.
This compound: A Selective RIPK1 Kinase Inhibitor
This compound is a potent and selective, orally active inhibitor of RIPK1 kinase activity. It exhibits a high affinity for RIPK1 with a dissociation constant (Kd) of 17 nM. By specifically targeting the kinase function of RIPK1, this compound effectively blocks the necroptotic signaling cascade, preventing the phosphorylation of downstream effectors RIPK3 and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL). This targeted inhibition of necroptosis, without significantly affecting apoptosis, underscores its potential as a specific modulator of inflammatory cell death. Preclinical studies have demonstrated the in vivo efficacy of this compound in a mouse model of systemic inflammatory response syndrome (SIRS), where it protected against hypothermia and mortality.
Quantitative Data for RIPK1 Inhibitors
The following table summarizes key quantitative data for this compound and other notable RIPK1 inhibitors for comparative analysis.
| Inhibitor | Target | Assay Type | Value | Reference |
| This compound | RIPK1 | Binding Affinity (Kd) | 17 nM | |
| Necrostatin-1 (Nec-1) | RIPK1 | Necroptosis Inhibition (EC50) | 494 nM (Jurkat cells) | |
| Necrostatin-1s (Nec-1s) | RIPK1 | Kinase Inhibition (IC50) | ~20 µM (in vitro) | |
| GSK2982772 | RIPK1 | Kinase Inhibition (IC50) | 1.0 nM (FP assay) | |
| GNE684 | RIPK1 | Kinase Inhibition (Ki) | 21 nM (human) | |
| RIPA-56 | RIPK1 | Kinase Inhibition (IC50) | 13 nM | |
| PK68 | RIPK1 | Kinase Inhibition (IC50) | 90 nM |
Key Signaling Pathways Involving RIPK1
The signaling cascades initiated by RIPK1 are complex and context-dependent. Below are graphical representations of the primary pathways modulated by RIPK1 activity.
TNF-α Induced NF-κB, Apoptosis, and Necroptosis Signaling
Caption: TNF-α signaling pathways leading to survival, apoptosis, or necroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity and efficacy of RIPK1 inhibitors like this compound.
In Vitro RIPK1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on RIPK1's enzymatic activity.
Objective: To determine the IC50 value of this compound for RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a multi-well plate, add the recombinant RIPK1 enzyme and the MBP substrate to the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km for RIPK1 if known.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C or room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then quantified via a luciferase/luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement of a compound in a cellular context.
Objective: To confirm that this compound binds to and stabilizes RIPK1 in intact cells.
Materials:
-
Human cell line expressing RIPK1 (e.g., HT-29)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., NP-40 or RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies)
-
Primary antibody against RIPK1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Culture HT-29 cells to ~80-90% confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 1 hour) at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Use a thermal cycler to heat the samples across a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody specific for RIPK1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for RIPK1 at each temperature for both the vehicle- and this compound-treated samples. Plot the relative amount of soluble RIPK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Animal Model: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)
This in vivo model is used to assess the efficacy of anti-inflammatory compounds in a systemic inflammatory setting.
Objective: To evaluate the protective effects of this compound against TNF-α-induced inflammation and lethality in mice.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Recombinant murine TNF-α
-
This compound formulated for oral administration
-
Vehicle control for this compound
-
Sterile saline
-
Equipment for oral gavage and intravenous or intraperitoneal injections
-
Rectal thermometer for monitoring body temperature
-
Equipment for blood collection (e.g., via cardiac puncture or tail vein)
-
ELISA kits or multiplex bead arrays for cytokine measurement (e.g., IL-6, TNF-α)
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Administer this compound or vehicle control to the mice via oral gavage at predetermined doses and time points before the TNF-α challenge.
-
Induce SIRS by injecting a lethal or sub-lethal dose of TNF-α (e.g., 15-20 mg/kg) intravenously or intraperitoneally.
-
Monitor the mice for signs of morbidity and mortality at regular intervals for up to 48 hours.
-
Measure core body temperature using a rectal thermometer at baseline and at various time points post-TNF-α injection. A drop in body temperature is a key indicator of shock.
-
At specific time points, collect blood samples to measure plasma levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or a multiplex bead array.
-
At the end of the experiment, tissues can be harvested for histological analysis or further biochemical assays.
-
Data Analysis: Compare the survival curves, changes in body temperature, and cytokine levels between the this compound-treated and vehicle-treated groups.
Experimental Workflows and Logical Relationships
Visualizing the workflow of experiments and the logical connections between different stages of investigation is crucial for efficient research planning.
Drug Discovery and Validation Workflow for a RIPK1 Inhibitor
Caption: A typical workflow for the discovery and validation of a RIPK1 inhibitor.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of a wide array of inflammatory diseases. Its high selectivity and potency in inhibiting the kinase activity of RIPK1 offer a targeted approach to mitigating the detrimental effects of necroptotic cell death and inflammation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into this compound and other RIPK1 inhibitors, ultimately accelerating the translation of this promising therapeutic strategy from the laboratory to the clinic. The continued exploration of RIPK1's role in disease pathogenesis, aided by specific and potent inhibitors, will undoubtedly pave the way for novel treatments for patients suffering from debilitating inflammatory conditions.
References
- 1. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Mouse Cytokines in Immunology and Disease Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Cellular Targets of Ripk1-IN-17 in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating signaling pathways that lead to inflammation, survival, or programmed cell death in the form of apoptosis and necroptosis.[1][2][3] Its dual role as both a scaffold and an active kinase makes it a complex and compelling target for therapeutic intervention in a host of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[4][5] This technical guide focuses on Ripk1-IN-17, a selective inhibitor of RIPK1, and its cellular targets within the apoptotic pathway. While primarily characterized as a potent inhibitor of necroptosis, understanding its impact on apoptosis is crucial for a comprehensive assessment of its therapeutic potential.
This compound is an orally active and selective inhibitor of RIPK1 with a dissociation constant (Kd) of 17 nM. It functions by inhibiting the kinase activity of RIPK1, which is a critical step in the signaling cascade that leads to programmed cell death. Specifically, it has been shown to inhibit the phosphorylation of RIPK1, RIPK3, and the downstream effector, Mixed Lineage Kinase Domain-like protein (MLKL), thereby blocking the necroptotic pathway. Although its primary characterization is in the context of necroptosis, the intricate crosstalk between apoptosis and necroptosis necessitates a detailed examination of its effects on apoptotic signaling.
Core Cellular Target: RIPK1 Kinase Domain
The primary cellular target of this compound is the kinase domain of RIPK1. RIPK1 is a multi-domain protein containing an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain. The kinase activity of RIPK1 is essential for its role in initiating both necroptosis and a specific form of apoptosis known as RIPK1-dependent apoptosis (RDA).
This compound, by binding to the kinase domain, prevents the autophosphorylation of RIPK1 on key residues such as Ser166. This autophosphorylation is a critical activation step that allows RIPK1 to recruit and phosphorylate downstream substrates, thereby propagating the cell death signal. Inhibition of this initial activation step is the central mechanism by which this compound modulates RIPK1-mediated signaling pathways.
Modulation of Apoptotic Signaling Pathways
The role of RIPK1 in apoptosis is multifaceted and context-dependent. While RIPK1 is not essential for all forms of apoptosis, its kinase activity is required for apoptosis under specific conditions, such as in the absence of cellular inhibitor of apoptosis proteins (cIAPs). This compound, by inhibiting the kinase function of RIPK1, can therefore influence the cellular decision between survival, apoptosis, and necroptosis.
TNF-α Induced Apoptosis
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that can induce a range of cellular responses, including apoptosis. Upon binding to its receptor, TNFR1, a signaling complex known as Complex I is formed at the membrane. In this complex, RIPK1 is typically polyubiquitinated, which leads to the activation of pro-survival pathways like NF-κB.
However, under conditions where cIAPs are depleted or inhibited, RIPK1 is not efficiently ubiquitinated and can dissociate from the membrane to form a cytosolic death-inducing complex, known as Complex II or the "ripoptosome." Complex II consists of RIPK1, FADD (Fas-associated death domain protein), and pro-caspase-8. The kinase activity of RIPK1 is crucial for the assembly and activation of this complex, leading to the cleavage and activation of caspase-8, which in turn initiates the caspase cascade and execution of apoptosis.
This compound, by inhibiting the kinase activity of RIPK1, is expected to prevent the formation and/or activation of Complex II, thereby inhibiting RIPK1-dependent apoptosis.
Quantitative Data
As of the latest available information, specific quantitative data (e.g., IC50 values) for the inhibitory effect of this compound on apoptosis is not extensively published in peer-reviewed literature. The primary characterization of this compound has been in the context of necroptosis. However, based on its known high potency against RIPK1 kinase activity (Kd = 17 nM), it is anticipated to be a potent inhibitor of RIPK1-dependent apoptosis.
For context, other well-characterized RIPK1 inhibitors have demonstrated efficacy in blocking RIPK1-dependent apoptosis in various cellular models. The table below summarizes representative data for other RIPK1 inhibitors to provide an expected range of potency.
| Inhibitor | Cell Line | Apoptosis Induction Stimulus | IC50 / EC50 (nM) | Reference |
| Necrostatin-1 (Nec-1) | Jurkat | FasL + z-VAD-fmk | 490 | |
| GSK'772 | MEFs | TNF + TAK1i | ~10-100 (species-dependent) | |
| UAMC-3861 | MEFs | TNF + TAK1i | <10 | |
| PK68 | MEF | TNF + z-VAD-fmk | 760 (EC50 for necroptosis) |
Note: Data for Nec-1 and PK68 in this context primarily refers to the inhibition of necroptosis, which is often studied alongside apoptosis. The IC50/EC50 values for RIPK1-dependent apoptosis are expected to be in a similar range.
Experimental Protocols
To assess the cellular targets and efficacy of this compound in apoptosis, a series of biochemical and cell-based assays are essential. The following are detailed methodologies for key experiments.
RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of RIPK1 by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant active RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well opaque plates
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 3 µL of diluted active RIPK1.
-
Add 1 µL of the this compound dilution or vehicle control to the wells.
-
Incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 1 µL of a solution containing ATP and MBP substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate IC50 values from the dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in 96-well plates
-
This compound
-
Apoptosis-inducing agent (e.g., TNF-α + cycloheximide or SMAC mimetic)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce apoptosis by adding the appropriate stimulus (e.g., TNF-α and cycloheximide).
-
Incubate for the desired duration (e.g., 24-48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of Key Signaling Proteins
This technique allows for the detection and semi-quantification of specific proteins to assess the activation state of the apoptotic pathway.
Materials:
-
Cells treated as described for the cell viability assay
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RIPK1 (Ser166), anti-cleaved caspase-8, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Conclusion
This compound is a potent and selective inhibitor of RIPK1 kinase activity, a key regulator of both necroptosis and RIPK1-dependent apoptosis. While its primary role in inhibiting necroptosis is well-established, its mechanism of action strongly suggests a significant impact on apoptotic signaling, particularly in cellular contexts where RIPK1 kinase activity is a driver of apoptosis. By preventing the activation of RIPK1, this compound is poised to block the formation of the death-inducing Complex II, thereby inhibiting the activation of caspase-8 and the subsequent apoptotic cascade.
Further research, including detailed dose-response studies in various apoptotic models and comprehensive analysis of downstream signaling events, is necessary to fully elucidate the precise cellular targets and therapeutic potential of this compound in the context of apoptosis. The experimental protocols provided in this guide offer a robust framework for conducting such investigations. As our understanding of the intricate interplay between different cell death pathways continues to evolve, targeted inhibitors like this compound will be invaluable tools for both basic research and the development of novel therapeutic strategies.
References
Ripk1-IN-17: A Technical Guide for the Investigation of Neuroinflammatory Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation, apoptosis, and necroptosis, positioning it as a key therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[1][2] The kinase activity of RIPK1, in particular, is a central driver of pathological cell death and inflammatory signaling in the central nervous system (CNS).[2][3] This technical guide focuses on Ripk1-IN-17, a potent and selective inhibitor of RIPK1, as a valuable tool for studying the role of RIPK1-mediated pathways in neuroinflammatory disorders.
This compound is an orally active and selective inhibitor of RIPK1 with a binding affinity (Kd) of 17 nM.[4] It demonstrates specificity by not significantly inhibiting the related kinase RIPK3. Its primary mechanism of action is the inhibition of RIPK1 kinase activity, which in turn blocks the phosphorylation of downstream targets RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), the executioner of necroptosis. This targeted inhibition of necroptosis, without inducing apoptosis, makes this compound a precise tool for dissecting the contribution of this specific cell death pathway to neuroinflammation.
This guide provides an in-depth overview of this compound, including its biochemical properties, detailed experimental protocols for its use in preclinical models of neuroinflammatory disorders, and a summary of its observed effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and efficacy in various experimental settings.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 17 nM | Recombinant RIPK1 | |
| Necroptosis Inhibition (EC50) | 0.017 µM | HT-29 cells (TCZ-induced) | |
| In vitro RIPK1 Phosphorylation Inhibition | 1 µM (complete inhibition) | HT-29 cells | |
| In vitro RIPK3/MLKL Phosphorylation Inhibition | 1 nM - 1000 nM (dose-dependent) | HT-29 cells |
Table 1: In Vitro Activity of this compound
| Animal Model | Dosing (Oral Gavage) | Key Findings | Reference |
| TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) | 1.25, 2.5, or 5 mg/kg (single dose) | Protected against hypothermia and death; Reduced IL-6 and IL-1β levels in various tissues, including the brain. | |
| TNFα-induced SIRS (Tolerability) | 100 mg/kg, 200 mg/kg (single dose) | Good tolerability and safety, with no acute toxic reactions or organ damage observed. |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving RIPK1 and the points of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound in the context of neuroinflammation.
In Vitro Necroptosis Inhibition Assay
This protocol is adapted for the use of this compound in a human colon adenocarcinoma cell line (HT-29), a common model for studying necroptosis.
1. Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., BV6)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
2. Cell Culture:
-
Maintain HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Passage cells upon reaching 80-90% confluency.
3. Necroptosis Induction and Inhibition:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 1 µM), and z-VAD-FMK (e.g., 20 µM).
-
Incubate the plate for 18-24 hours at 37°C.
4. Assessment of Cell Viability:
-
After incubation, bring the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine cell viability.
-
Calculate the EC50 value of this compound for necroptosis inhibition.
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol describes the use of this compound in a mouse model of acute neuroinflammation induced by LPS.
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize mice for at least one week before the experiment.
2. Reagents and Preparation:
-
Lipopolysaccharide (LPS) from E. coli. Dissolve in sterile, pyrogen-free saline.
-
This compound. Prepare a formulation for oral gavage. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water. Ensure the inhibitor is fully suspended.
3. Experimental Procedure:
-
Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
Administer this compound (e.g., 10, 30, or 100 mg/kg) or vehicle by oral gavage.
-
One hour after treatment, administer LPS (e.g., 1 mg/kg) or saline via intraperitoneal (i.p.) injection.
-
Monitor animals for signs of sickness behavior.
4. Endpoint Analysis (24 hours post-LPS):
-
Behavioral Assessment: Conduct an open field test to assess locomotor activity and anxiety-like behavior.
-
Tissue Collection: Anesthetize mice and perfuse with ice-cold PBS. Collect brains and other relevant tissues (e.g., spleen, liver).
-
Cytokine Analysis: Homogenize one brain hemisphere and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Western Blot for pRIPK1: From the other brain hemisphere, prepare protein lysates and perform Western blotting to detect phosphorylated RIPK1 (pRIPK1) at Ser166, a marker of RIPK1 activation.
-
Immunohistochemistry (IHC): Fix the brain in 4% paraformaldehyde, process for paraffin embedding or cryosectioning, and perform IHC for markers of microglial and astrocyte activation (e.g., Iba1, GFAP) and pRIPK1.
Adaptations for Other Neuroinflammatory Models
The general principles of this compound administration and endpoint analysis can be adapted for other models of neuroinflammatory disorders:
-
Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis: this compound can be administered daily by oral gavage starting at the time of immunization or at the onset of clinical signs. Endpoints would include clinical scoring of disease severity, histological analysis of demyelination and immune cell infiltration in the spinal cord, and measurement of inflammatory markers.
-
Traumatic Brain Injury (TBI): In a controlled cortical impact (CCI) model, this compound can be administered post-injury. Assessments would include lesion volume measurement, neurological deficit scoring, and analysis of neuronal death and inflammation in the perilesional cortex and hippocampus.
-
Alzheimer's Disease Models (e.g., APP/PS1 mice): Chronic administration of this compound in the diet or by daily oral gavage can be evaluated. Endpoints would include assessment of amyloid plaque burden, neuroinflammation (microgliosis and astrogliosis), synaptic protein levels, and cognitive function using tests like the Morris water maze.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of RIPK1 kinase activity in the pathogenesis of neuroinflammatory disorders. Its selectivity and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound to investigate the therapeutic potential of targeting RIPK1-mediated necroptosis and neuroinflammation in the CNS. The ability to directly measure the inhibition of RIPK1 phosphorylation in target tissues, alongside functional and pathological outcomes, allows for a robust evaluation of its mechanism of action and efficacy. As research in this field progresses, this compound and similar molecules will be instrumental in validating RIPK1 as a druggable target for a host of debilitating neurological conditions.
References
- 1. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 2. congress.sanofimedical.com [congress.sanofimedical.com]
- 3. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 or RIPK3 deletion prevents progressive neuronal cell death and improves memory function after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of RIPK1 Kinase Inhibition on Cytokine Production in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammatory signaling and cell death pathways in macrophages. Its kinase activity is intricately linked to the production of a wide array of cytokines, making it a compelling therapeutic target for inflammatory diseases. This technical guide provides an in-depth analysis of the impact of RIPK1 kinase inhibition, exemplified by compounds such as Ripk1-IN-17, on cytokine production in macrophages. We will delve into the underlying signaling pathways, present quantitative data from relevant studies, detail experimental protocols, and provide visual representations of the key mechanisms and workflows. While specific data for this compound is limited in the public domain, the information presented here is based on extensive research on other potent RIPK1 inhibitors and genetic models, which serve as a strong proxy for understanding its potential effects.
The Role of RIPK1 in Macrophage-Mediated Inflammation
RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of various immune receptors, including Toll-like receptors (TLRs) and tumor necrosis factor receptor 1 (TNFR1).[1][2][3] In macrophages, RIPK1's role is multifaceted; it can act as a scaffold for the activation of pro-survival and pro-inflammatory pathways like NF-κB and MAPK, or its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis.[1][4]
Upon stimulation with ligands such as lipopolysaccharide (LPS) or TNF-α, RIPK1 is recruited to receptor-associated signaling complexes. Within these complexes, the ubiquitination state of RIPK1 is a critical determinant of the downstream signaling outcome. K63-linked ubiquitination of RIPK1 promotes the recruitment of downstream kinases like TAK1 and the IKK complex, leading to the activation of NF-κB and MAPK pathways. These pathways, in turn, drive the transcription of a plethora of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.
Conversely, deubiquitination of RIPK1 can lead to the formation of a death-inducing signaling complex, often referred to as the necrosome when it involves RIPK3 and MLKL, triggering necroptosis, a lytic form of cell death that releases damage-associated molecular patterns (DAMPs) and further amplifies inflammation. The kinase activity of RIPK1 is essential for the execution of necroptosis.
Quantitative Impact of RIPK1 Inhibition on Cytokine Production
Inhibition of RIPK1 kinase activity has been shown to significantly modulate the production of key inflammatory cytokines in macrophages. The following tables summarize quantitative data from studies using RIPK1 inhibitors or kinase-dead mutant macrophages.
Table 1: Effect of RIPK1 Kinase Inhibition on Pro-inflammatory Cytokine Protein Levels in Macrophages
| Cytokine | Stimulus | Macrophage Type | Inhibitor/Mutation | Concentration | % Reduction (approx.) | Reference |
| IL-1β | TNC-TNF | xiap-/- BMDMs | Nec-1s | 10 µM | ~75% | |
| IL-6 | TNC-TNF | xiap-/- BMDMs | Nec-1s | 10 µM | ~80% | |
| IL-18 | TNC-TNF | xiap-/- BMDMs | Nec-1s | 10 µM | ~50% | |
| TNF-α | LPS | WT BMDMs | Nec-1s | 10 µM | Not specified, but significant reduction in mRNA | |
| IL-1β | LPS | WT Mice (in vivo) | RIPK1K45A | N/A | ~60% | |
| TNF-α | LPS | WT Mice (in vivo) | RIPK1K45A | N/A | ~50% |
Table 2: Effect of RIPK1 Kinase Inhibition on Cytokine mRNA Expression in Macrophages
| Gene | Stimulus | Macrophage Type | Inhibitor/Mutation | Time Point | Fold Change vs. Control | Reference |
| Tnf | TNC-TNF | xiap-/- BMDMs | Nec-1s | 2 h | ~50% reduction | |
| Tnf | LPS | WT BMDMs | RIPK1K45A | 6 h | ~40% reduction | |
| Il1b | LPS | WT BMDMs | RIPK1K45A | 6 h | ~70% reduction | |
| Ccl5 | LPS | WT BMDMs | RIPK1K45A | 6 h | ~60% reduction |
BMDMs: Bone Marrow-Derived Macrophages. Nec-1s is a well-characterized inhibitor of RIPK1 kinase activity. RIPK1K45A is a kinase-dead mutant.
Signaling Pathways Modulated by this compound
This compound, as a potent and selective inhibitor of RIPK1 kinase activity, is expected to primarily impact the signaling pathways that are dependent on this enzymatic function.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of RIPK1 inhibitors on cytokine production in macrophages.
Macrophage Culture and Stimulation
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are differentiated from bone marrow cells of mice by culturing in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days. Alternatively, a macrophage cell line such as J774A.1 or RAW264.7 can be used.
-
Inhibitor Pre-treatment: Macrophages are pre-treated with this compound (or vehicle control) at the desired concentration for 1-2 hours prior to stimulation.
-
Stimulation: Cells are then stimulated with an inflammatory agonist such as LPS (100 ng/mL) or TNF-α (20 ng/mL) for the desired time points (e.g., 4, 8, 24 hours).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: After stimulation, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and measuring the absorbance at a specific wavelength.
-
Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations to determine the cytokine concentrations in the samples.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
-
RNA Isolation: Total RNA is extracted from the stimulated macrophages using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The relative expression levels of cytokine genes (e.g., Tnf, Il6, Il1b) are quantified by qPCR using SYBR Green or TaqMan probes. Gene expression is normalized to a housekeeping gene (e.g., Gapdh, Actb).
-
Data Analysis: The relative fold change in gene expression is calculated using the 2-ΔΔCt method.
Western Blotting for Signaling Protein Activation
-
Protein Extraction: Whole-cell lysates are prepared from stimulated macrophages using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65/p65, p-p38/p38, p-JNK/JNK, and RIPK1).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the impact of this compound on macrophage cytokine production.
Conclusion
The inhibition of RIPK1 kinase activity presents a promising strategy for mitigating excessive inflammation driven by macrophages. Potent and selective inhibitors like this compound are expected to suppress the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by modulating RIPK1-dependent signaling pathways. The experimental framework provided in this guide offers a robust approach for researchers and drug development professionals to further investigate and characterize the immunomodulatory effects of novel RIPK1 inhibitors. Future studies focusing specifically on this compound will be crucial to fully elucidate its therapeutic potential in inflammatory diseases.
References
- 1. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of RIPK1 Inhibitors: A Technical Guide for Researchers
Disclaimer: Initial searches for a specific compound designated "Ripk1-IN-17" did not yield any publicly available pharmacokinetic data. Therefore, this guide provides a comprehensive overview of the pharmacokinetic principles and experimental approaches for well-characterized Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, serving as a valuable resource for researchers and drug development professionals in this field. The data and methodologies presented are drawn from published studies on representative RIPK1 inhibitors.
Introduction to RIPK1 and its Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, and necroptosis.[1][2] Its kinase activity is a key driver of inflammatory diseases, making it an attractive therapeutic target.[3][4] The development of small molecule inhibitors targeting RIPK1 has shown promise in various preclinical models of human diseases.[3] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these inhibitors is crucial for their successful clinical translation.
Pharmacokinetics of Representative RIPK1 Inhibitors
While data for "this compound" is unavailable, studies on other RIPK1 inhibitors, such as GSK2982772 and GSK547, provide valuable insights into the expected pharmacokinetic profiles of this class of compounds.
Table 1: Summary of Pharmacokinetic Parameters for Select RIPK1 Inhibitors
| Compound | Species | Dose | Administration Route | Cmax | Tmax | Key Findings | Reference |
| GSK2982772 | Human | 0.1 - 120 mg (single dose) | Oral | Dose-proportional | Not specified | Approximately linear PK over the dose range studied. No evidence of drug accumulation upon repeat dosing. | |
| GSK2982772 | Human | 20 mg QD - 120 mg BID (14 days) | Oral | Not specified | Not specified | Well-tolerated with repeat dosing. | |
| GSK547 | Mouse | 0.01, 0.1, 1, 10 mg/kg | Oral | Dose-dependent increase | ~0.5 - 2 hours | Drug concentration increased dose-dependently, correlating with in vivo efficacy. | |
| GSK547 | Mouse | 9.6 and 96 mg/kg/day (in food) | Oral | Steady-state achieved | Peak and trough measured | Administration in food achieved a steady-state concentration. | |
| DHP77 | Not Specified | Not specified | Not specified | Not specified | Not specified | Reported to have good pharmacokinetic characteristics in a variety of species and good stability in rat and human hepatocytes. |
Experimental Protocols for In Vivo Pharmacokinetic Studies
The following outlines a general methodology for assessing the pharmacokinetics of a novel RIPK1 inhibitor, based on protocols described for existing compounds.
Animal Models and Dosing
-
Species: Mice are commonly used for initial in vivo PK/PD studies.
-
Administration: Oral gavage is a frequent route for administering RIPK1 inhibitors to assess their potential for oral bioavailability. Compounds can also be mixed with a food base for chronic dosing studies.
-
Dose Selection: A range of doses is typically evaluated to determine dose-dependent pharmacokinetics and to correlate drug exposure with pharmacodynamic effects.
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are collected at various time points post-administration to characterize the absorption, distribution, and elimination phases.
-
Bioanalysis: Plasma concentrations of the inhibitor are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Parameter Calculation
Standard non-compartmental analysis is used to determine key PK parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway
RIPK1 is a key signaling node downstream of tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, RIPK1 can initiate distinct cellular outcomes. In one pathway, RIPK1 acts as a scaffold to promote the activation of NF-κB, leading to cell survival and inflammation. Alternatively, under specific conditions, the kinase activity of RIPK1 can trigger programmed cell death pathways, including apoptosis and necroptosis.
Experimental Workflow for PK/PD Analysis
A typical workflow for evaluating a novel RIPK1 inhibitor involves a series of in vitro and in vivo experiments to establish its pharmacokinetic profile and pharmacodynamic effects. This integrated approach is essential for determining the therapeutic potential of the compound.
Conclusion
While specific pharmacokinetic data for "this compound" remains elusive, the broader landscape of RIPK1 inhibitors provides a solid foundation for understanding the key considerations in their development. The progression of compounds like GSK2982772 into clinical trials underscores the therapeutic potential of targeting RIPK1. Future research and publication of data on novel RIPK1 inhibitors will be critical for advancing this promising class of therapeutics. This guide provides a framework for researchers to design and interpret pharmacokinetic and pharmacodynamic studies for novel RIPK1 inhibitors.
References
Methodological & Application
Application Notes and Protocols for Ripk1-IN-17 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases. Ripk1-IN-17 is a potent and selective, orally active inhibitor of RIPK1 with a reported binding affinity (Kd) of 17 nM. It also exhibits inhibitory activity against RIPK3. By targeting the kinase activity of RIPK1, this compound specifically blocks the necroptotic cell death pathway through the inhibition of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL) phosphorylation. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on necroptosis.
Mechanism of Action
This compound functions as a selective inhibitor of the kinase activity of RIPK1. In the necroptosis pathway, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) can trigger the formation of a signaling complex known as the necrosome when caspase-8 is inhibited.[4] This complex consists of activated RIPK1 and RIPK3, leading to the subsequent phosphorylation and activation of MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death. This compound intervenes in this cascade by preventing the autophosphorylation and activation of RIPK1, thereby inhibiting the downstream phosphorylation of RIPK3 and MLKL and ultimately blocking necroptotic cell death.
Data Presentation
Table 1: In Vitro Activity of this compound and Reference Compounds
| Compound | Target(s) | In Vitro Potency | Cell-Based Assay | Effective Concentration (Suggested) |
| This compound | RIPK1, RIPK3 | Kd = 17 nM (RIPK1) | Inhibition of Necroptosis | 10 nM - 1 µM |
| Necrostatin-1 (Nec-1) | RIPK1 | IC50 = 182 nM | Inhibition of Necroptosis in Jurkat cells | 1 - 30 µM |
| GSK2982772 | RIPK1 | IC50 = 16 nM | Inhibition of TNF-induced necroptosis | 10 nM - 1 µM |
Note: The effective concentration for this compound is a suggested starting range for experimental optimization, based on the potency of similar RIPK1 inhibitors. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Signaling Pathway Diagram
Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound.
Experimental Protocols
Protocol 1: Induction of Necroptosis and Inhibition by this compound in Cell Culture
This protocol describes a general procedure to induce necroptosis in a susceptible cell line (e.g., L929, HT-29, or MEFs) and to evaluate the inhibitory effect of this compound.
Materials:
-
Necroptosis-sensitive cell line (e.g., L929, HT-29)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Human or mouse TNF-α (depending on the cell line)
-
SMAC mimetic (e.g., BV6 or SM-164)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
96-well and 6-well tissue culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, neutral red, or propidium iodide)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for western blotting
-
Antibodies for western blotting (p-RIPK1 Ser166, total RIPK1, p-RIPK3, total RIPK3, p-MLKL, total MLKL, and a loading control like GAPDH or β-actin)
Procedure:
-
Cell Seeding:
-
For cell viability assays, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
For western blotting, seed cells in a 6-well plate to achieve 80-90% confluency.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 10 nM to 1 µM. Include a DMSO vehicle control.
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a necroptosis induction cocktail containing TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (TSZ). The final concentrations will need to be optimized for each cell line, but common starting points are:
-
TNF-α: 10-100 ng/mL
-
SMAC mimetic (BV6 or SM-164): 100-500 nM
-
zVAD-fmk: 20-50 µM
-
-
Add the necroptosis induction cocktail to the wells already containing this compound or vehicle.
-
Include control wells: untreated cells, cells with this compound alone, and cells with the necroptosis induction cocktail alone.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cell death, typically 6-24 hours. The optimal time should be determined empirically.
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® for ATP measurement, neutral red staining for lysosomal integrity, or propidium iodide staining followed by flow cytometry for membrane permeability).
-
-
Western Blot Analysis:
-
For protein analysis, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration, and prepare samples for SDS-PAGE.
-
Perform western blotting using antibodies against p-RIPK1, total RIPK1, p-RIPK3, total RIPK3, p-MLKL, and total MLKL to confirm the inhibition of the necroptotic pathway.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's inhibition of necroptosis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low necroptosis induction | Cell line is not sensitive to necroptosis. | Use a known necroptosis-sensitive cell line (e.g., L929, HT-29). |
| Suboptimal concentrations of stimuli. | Titrate TNF-α, SMAC mimetic, and zVAD-fmk to find the optimal concentrations for your cell line. | |
| High background cell death in controls | Compound toxicity. | Test the toxicity of this compound and the vehicle (DMSO) alone at the concentrations used. |
| Poor cell health. | Ensure cells are healthy and not overgrown before starting the experiment. | |
| Inconsistent western blot results | Inefficient protein extraction of necrosome components. | Use a lysis buffer optimized for membrane-associated and aggregated proteins. |
| Phosphatase activity during lysis. | Ensure fresh and effective phosphatase inhibitors are included in the lysis buffer. |
Conclusion
This compound is a valuable tool for investigating the role of RIPK1-mediated necroptosis in various biological and pathological processes. The provided protocols offer a framework for utilizing this inhibitor in cell culture-based assays. Due to the variability between cell lines, optimization of reagent concentrations and incubation times is crucial for obtaining robust and reproducible results. Careful experimental design, including appropriate controls, will ensure the accurate interpretation of the inhibitory effects of this compound on the necroptotic signaling pathway.
References
Application Notes and Protocols: Detecting p-RIPK1 Inhibition by Ripk1-IN-17 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways involved in inflammation, apoptosis, and necroptosis.[1][2] The kinase activity of RIPK1 is a key driver of these processes, and its phosphorylation, particularly at serine 166 (p-RIPK1 Ser166), is a widely recognized biomarker for its activation.[3][4] Consequently, inhibiting RIPK1 kinase activity presents a promising therapeutic strategy for a variety of inflammatory and neurodegenerative diseases.[5] Ripk1-IN-17 is a potent and specific inhibitor of RIPK1 kinase activity. This application note provides a detailed protocol for detecting the inhibition of RIPK1 phosphorylation at Ser166 in cultured cells treated with this compound using Western blotting.
RIPK1 Signaling Pathway
RIPK1 is a key signaling node that can trigger distinct cellular outcomes. Upon stimulation by factors like tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate a pro-survival signaling cascade through the activation of NF-κB. However, under certain conditions, particularly when caspase-8 is inhibited, RIPK1 kinase activity can lead to the formation of the necrosome complex with RIPK3 and MLKL, culminating in programmed necrosis, or necroptosis. The phosphorylation of RIPK1 at Ser166 is a critical step in its activation and the subsequent induction of necroptosis.
Figure 1: Simplified RIPK1 signaling pathway leading to NF-κB activation or necroptosis.
Experimental Workflow
The overall experimental workflow involves cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE and Western blotting, and finally, data analysis.
Figure 2: Western blot workflow for detecting p-RIPK1 inhibition.
Data Presentation
The following table represents hypothetical quantitative data from a dose-response experiment where a suitable cell line (e.g., HT-29) is treated with a combination of TNF-α and a Smac mimetic to induce RIPK1 phosphorylation, along with increasing concentrations of this compound. The data is normalized to total RIPK1 and a loading control.
| Treatment Group | This compound (nM) | p-RIPK1 (Ser166) / Total RIPK1 (Normalized Intensity) | % Inhibition of p-RIPK1 |
| Vehicle Control | 0 | 1.00 | 0% |
| This compound | 1 | 0.75 | 25% |
| This compound | 10 | 0.40 | 60% |
| This compound | 100 | 0.15 | 85% |
| This compound | 1000 | 0.05 | 95% |
Table 1: Dose-dependent inhibition of RIPK1 phosphorylation at Ser166 by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: HT-29 or other suitable cell line expressing RIPK1.
-
Culture Medium: McCoy's 5A (or recommended medium for the chosen cell line) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Human TNF-α (e.g., R&D Systems)
-
Smac mimetic (e.g., Birinapant)
-
This compound
-
Caspase Inhibitor Z-VAD-FMK (optional, to enhance necroptosis)
-
DMSO (vehicle control)
-
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails (e.g., from Sigma-Aldrich or Thermo Fisher Scientific).
-
Protein Assay: BCA Protein Assay Kit (e.g., Thermo Fisher Scientific).
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer: PVDF membrane, transfer buffer, and transfer system.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibodies:
-
Primary Antibody: Rabbit anti-p-RIPK1 (Ser166) (e.g., Cell Signaling Technology #31122, 1:1000 dilution).
-
Primary Antibody: Mouse anti-RIPK1 (e.g., Cell Signaling Technology #3493, 1:1000 dilution).
-
Primary Antibody: Rabbit or Mouse anti-GAPDH or β-actin (loading control, 1:5000 dilution).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and anti-mouse IgG (1:5000 dilution).
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Stripping Buffer: Mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween 20, adjust pH to 2.2, and bring volume to 1 L with ultrapure water).
Procedure
-
Cell Culture and Plating:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Cell Treatment:
-
Pre-treat cells with the desired concentrations of this compound or DMSO (vehicle) for 1 hour.
-
Induce RIPK1 phosphorylation by adding a combination of TNF-α (e.g., 20 ng/mL) and a Smac mimetic (e.g., 100 nM). If desired, a pan-caspase inhibitor like Z-VAD-FMK (e.g., 20 µM) can be added 30 minutes prior to TNF-α/Smac mimetic treatment to potentiate the necroptotic pathway.
-
Incubate for the desired time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with freshly added inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. A wet transfer is generally recommended for better efficiency.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-RIPK1 (Ser166) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
After imaging for p-RIPK1, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature.
-
Wash the membrane extensively with TBST (3 x 10 minutes).
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody for total RIPK1 overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
If necessary, strip and re-probe the membrane for a loading control protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-RIPK1 signal to the total RIPK1 signal, and then normalize this ratio to the loading control signal for each sample.
-
Calculate the percentage inhibition of p-RIPK1 for each concentration of this compound relative to the vehicle-treated control.
-
References
- 1. 免疫印迹膜剥离和再生检测 [sigmaaldrich.cn]
- 2. Ubiquitination of RIPK1 regulates its activation mediated by TNFR1 and TLRs signaling in distinct manners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.bcm.edu [cdn.bcm.edu]
- 4. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with Ripk1-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1] RIPK1 functions as a key molecular switch, determining whether a cell survives or undergoes programmed cell death, such as apoptosis or necroptosis.[2][3] Its kinase activity is particularly important for mediating necroptosis and, under specific cellular conditions, RIPK1-dependent apoptosis.[4][5] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory diseases and cancer, making it a significant target for therapeutic intervention.
Ripk1-IN-17 is a small molecule inhibitor that targets the kinase activity of RIPK1. By inhibiting RIPK1's catalytic function, this compound can modulate the cellular response to various stimuli, such as tumor necrosis factor-alpha (TNFα), and shift the balance between cell survival and death. Depending on the cellular context and the presence of other signals, inhibition of RIPK1 kinase activity can either prevent necroptosis or, in some cases, promote apoptosis.
These application notes provide a detailed protocol for the analysis of apoptosis induced or modulated by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of Apoptosis Detection
Flow cytometry combined with Annexin V and Propidium Iodide (PI) staining is a widely used method for the quantitative analysis of apoptosis.
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity has been compromised.
This dual-staining method allows for the differentiation of four distinct cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
Data Presentation
The following tables present representative data from a hypothetical experiment analyzing the effect of this compound on apoptosis in a cancer cell line treated with a pro-apoptotic agent (e.g., TNFα in the presence of a protein synthesis inhibitor like cycloheximide).
Table 1: Percentage of Cell Populations after Treatment with this compound
| Treatment Group | Viable (Annexin V-/PI-) (%) | Early Apoptotic (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic (Annexin V+/PI+) (%) |
| Vehicle Control | 90.5 ± 2.1 | 4.2 ± 0.8 | 3.1 ± 0.5 |
| Pro-apoptotic Agent | 65.3 ± 3.5 | 15.8 ± 2.2 | 12.4 ± 1.9 |
| Pro-apoptotic Agent + this compound (1 µM) | 45.7 ± 4.1 | 28.9 ± 3.3 | 20.1 ± 2.8 |
| Pro-apoptotic Agent + this compound (5 µM) | 30.2 ± 3.8 | 40.1 ± 4.5 | 24.5 ± 3.1 |
Table 2: Summary of Total Apoptosis
| Treatment Group | Total Apoptotic Cells (%) (Early + Late) |
| Vehicle Control | 7.3 ± 1.3 |
| Pro-apoptotic Agent | 28.2 ± 4.1 |
| Pro-apoptotic Agent + this compound (1 µM) | 49.0 ± 6.1 |
| Pro-apoptotic Agent + this compound (5 µM) | 64.6 ± 7.6 |
Experimental Protocols
Materials
-
This compound (prepare stock solution in DMSO)
-
Cell line of interest (e.g., HT-29, Jurkat)
-
Complete cell culture medium
-
Pro-apoptotic inducing agent (e.g., TNFα, cycloheximide)
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
6-well or 12-well cell culture plates
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Apoptosis Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 0.1, 1, 5, 10 µM).
-
Include appropriate controls:
-
Vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Positive control for apoptosis (treatment with a known pro-apoptotic agent).
-
Experimental groups (co-treatment with the pro-apoptotic agent and different concentrations of this compound).
-
-
Remove the old medium and add the medium containing the respective treatments.
-
Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a labeled flow cytometry tube. Wash the adherent cells once with PBS and collect the wash. Gently detach the remaining adherent cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain cell membrane integrity. Combine the detached cells with the previously collected medium and wash.
-
Suspension cells: Collect the cells directly into a flow cytometry tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC (or other conjugate) and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up appropriate compensation controls using single-stained samples (Annexin V only and PI only) to correct for spectral overlap.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Create a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Set up quadrant gates based on the unstained and single-stained controls to delineate the four cell populations (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Record the percentage of cells in each quadrant for all samples.
-
Visualizations
Signaling Pathway
Caption: Ripk1 signaling pathway leading to apoptosis and its inhibition.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. RIPK1 promotes death receptor-independent caspase-8-mediated apoptosis under unresolved ER stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.uni-koeln.de [blog.uni-koeln.de]
Application Notes and Protocols for Ripk1-IN-17 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death. In the central nervous system, aberrant RIPK1 kinase activity is implicated in the pathogenesis of various neurodegenerative diseases by promoting a form of programmed necrosis known as necroptosis. Ripk1-IN-17 is a potent and specific dual inhibitor of RIPK1 and RIPK3, the core kinases of the necroptotic cell death pathway. By inhibiting the phosphorylation of RIPK1, RIPK3, and their downstream effector, Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), this compound effectively blocks the execution of necroptosis. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its neuroprotective effects and mechanism of action.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in primary neuron cultures subjected to a necroptotic stimulus (e.g., TNF-α in combination with a caspase inhibitor).
Table 1: Effect of this compound on Primary Neuron Viability
| Treatment Group | Concentration (µM) | Neuronal Viability (%) |
| Vehicle Control | - | 100 ± 5.2 |
| Necroptosis Induction | - | 45 ± 3.8 |
| This compound | 0.1 | 62 ± 4.1 |
| This compound | 1 | 85 ± 3.5 |
| This compound | 10 | 92 ± 4.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Inhibition of Necroptosis Signaling by this compound
| Treatment Group | p-RIPK1/RIPK1 Ratio | p-MLKL/MLKL Ratio |
| Vehicle Control | 0.1 ± 0.02 | 0.05 ± 0.01 |
| Necroptosis Induction | 1.2 ± 0.15 | 1.5 ± 0.21 |
| This compound (1 µM) | 0.3 ± 0.05 | 0.2 ± 0.04 |
Data are presented as the ratio of phosphorylated protein to total protein, normalized to the vehicle control. Values are mean ± standard deviation.
Signaling Pathways and Experimental Workflow
Caption: Ripk1-mediated necroptosis signaling pathway.
Caption: Workflow for assessing this compound neuroprotection.
Experimental Protocols
Primary Neuron Culture
This protocol describes the isolation and culture of primary hippocampal or cortical neurons from embryonic day 18 (E18) rat or mouse pups.
Materials:
-
E18 pregnant rat or mouse
-
Hibernate-A medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the brains in ice-cold Hibernate-A medium.
-
Dissect the hippocampi or cortices under a dissecting microscope.
-
Mince the tissue and incubate with papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal complete medium.
-
Plate the neurons onto poly-D-lysine coated plates or coverslips at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 3-4 days.
This compound Treatment and Necroptosis Induction
Materials:
-
Primary neuron cultures (7-10 days in vitro)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Neurobasal complete medium
Procedure:
-
Prepare working solutions of this compound in Neurobasal medium at the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Pre-treat the primary neuron cultures with the this compound working solutions or vehicle (DMSO) for 1-2 hours.
-
To induce necroptosis, add TNF-α (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM) to the culture medium.
-
Incubate the cultures for the desired time period (e.g., 6-24 hours) before proceeding with downstream assays.
Cell Viability Assay (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Conditioned culture medium from treated cells
-
96-well plate reader
Procedure:
-
After the treatment period, carefully collect the conditioned medium from each well.
-
Transfer a portion of the medium (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).
Western Blotting
This protocol is for the detection of total and phosphorylated RIPK1 and MLKL in primary neuron lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RIPK1, anti-p-RIPK1, anti-MLKL, anti-p-MLKL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated neurons in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Immunofluorescence
This protocol is for the visualization of neuronal morphology and necroptosis markers in primary neuron cultures.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2, anti-NeuN, anti-p-MLKL)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fix the treated neurons on coverslips with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Conclusion
This compound is a valuable pharmacological tool for studying the role of RIPK1-mediated necroptosis in neuronal cell death and neuroinflammation. The protocols provided here offer a framework for researchers to investigate the neuroprotective potential of this compound in primary neuron cultures. These studies can contribute to a better understanding of the molecular mechanisms underlying neurodegenerative diseases and aid in the development of novel therapeutic strategies targeting necroptosis.
Application Notes and Protocols for In Vitro Kinase Assay of Ripk1 with Ripk1-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular pathways involved in inflammation and programmed cell death, including necroptosis.[1][2] Its kinase activity is a key driver in these processes, making it a prime therapeutic target for a variety of inflammatory and neurodegenerative diseases. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of Ripk1-IN-17, a selective inhibitor of RIPK1. The protocol is designed for researchers in academic and industrial settings to reliably assess the potency and mechanism of action of this and other potential RIPK1 inhibitors.
Introduction
RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational modifications, can promote either cell survival or cell death.[1] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of regulated necrosis.[3] Upon activation, RIPK1 autophosphorylates, leading to the recruitment and phosphorylation of RIPK3 and mixed lineage kinase domain-like protein (MLKL), ultimately forming the "necrosome" complex that executes cell death.[4] Dysregulation of RIPK1 kinase activity has been implicated in the pathogenesis of numerous diseases, driving significant interest in the development of small molecule inhibitors.
This compound is a potent and selective inhibitor of RIPK1 with a reported dissociation constant (Kd) of 17 nM. It effectively inhibits necroptosis in cellular assays by preventing the phosphorylation of RIPK1 and its downstream targets, RIPK3 and MLKL. This application note provides a robust in vitro kinase assay protocol to quantify the inhibitory potential of this compound. The assay is based on the measurement of ADP produced from the kinase reaction using a commercially available luminescence-based kit, such as ADP-Glo™.
Signaling Pathway of RIPK1 in Necroptosis
The following diagram illustrates the central role of RIPK1 in the necroptosis signaling cascade and the point of inhibition by this compound.
Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound.
Experimental Protocol: In Vitro RIPK1 Kinase Assay
This protocol is designed for a 96-well or 384-well plate format and utilizes the ADP-Glo™ Kinase Assay (Promega) for detection of kinase activity.
Materials and Reagents
-
Recombinant human RIPK1 (e.g., SignalChem, #R19-11G)
-
Myelin Basic Protein (MBP) substrate (e.g., SignalChem, #M42-51N)
-
This compound (MedChemExpress, #HY-149258)
-
ATP (10 mM stock)
-
Kinase Assay Buffer (5X): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 5 mM DTT
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and sterile, filtered pipette tips
-
Plate reader capable of measuring luminescence
Experimental Workflow
Caption: Workflow for the in vitro RIPK1 kinase assay with this compound.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare 1X Kinase Assay Buffer by diluting the 5X stock with nuclease-free water. Keep on ice.
-
Prepare a 2X ATP/Substrate mix in 1X Kinase Assay Buffer. The final concentration of ATP should be at the Km for RIPK1 (typically around 10-100 µM), and the final concentration of MBP substrate is typically 0.2 mg/mL.
-
Prepare a serial dilution of this compound in 1X Kinase Assay Buffer. A suggested starting range is from 1 µM down to 1 pM in 10-fold dilutions. Also, prepare a vehicle control (DMSO) at the same final concentration as the inhibitor dilutions.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or vehicle control to the wells of the assay plate.
-
Add 5 µL of diluted RIPK1 enzyme (e.g., 2.5 ng/µL in 1X Kinase Assay Buffer) to each well.
-
Include "no enzyme" and "no substrate" controls to determine background signal.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP/Substrate mix to each well. The final reaction volume will be 20 µL.
-
Mix the plate and incubate for 60 minutes at 30°C.
-
-
Signal Detection (using ADP-Glo™):
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Subtract the background luminescence (from "no enzyme" controls) from all experimental wells.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the highest inhibitor concentration (or a known potent inhibitor like Necrostatin-1) as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and can be used to compare with other inhibitors.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | RIPK1 | Binding Assay | Kd | 17 nM | |
| This compound | RIPK1 | Cellular Necroptosis Assay (HT-29) | EC₅₀ | 17 nM (0.017 µM) | |
| Necrostatin-1 | RIPK1 | Cellular Necroptosis Assay (Jurkat) | EC₅₀ | 490 nM | |
| GSK2982772 | RIPK1 | Kinase Assay | IC₅₀ | 16 nM |
Conclusion
This application note provides a comprehensive and detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against RIPK1. The provided workflow, signaling pathway diagram, and data presentation format are intended to facilitate reproducible and accurate assessment of RIPK1 inhibitors. This assay is a valuable tool for researchers in the field of drug discovery and development targeting necroptosis and inflammatory diseases.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 3. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
Application Notes and Protocols for Ripk1-IN-17 in Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death pathways, including apoptosis and necroptosis. Its role in the central nervous system (CNS) is of significant interest, as dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of various neurodegenerative and neuroinflammatory diseases. Ripk1-IN-17 is a potent and selective, orally active dual inhibitor of RIPK1 (Kd = 17 nM) and RIPK3, making it a valuable tool for investigating the therapeutic potential of targeting these kinases in CNS disorders.[1]
These application notes provide an overview of the delivery methods for this compound in CNS research, detailed experimental protocols, and a summary of relevant quantitative data for similar brain-penetrant RIPK1 inhibitors.
Disclaimer: As of the latest literature search, specific studies detailing the use of this compound in CNS research models are not publicly available. The following protocols are based on established methods for the administration of other orally active, brain-penetrant RIPK1 inhibitors and should be adapted and optimized for specific experimental needs.
Signaling Pathways
The following diagrams illustrate the central role of RIPK1 in necroptosis and apoptosis signaling pathways.
Caption: RIPK1 Signaling Pathways.
Data Presentation: Pharmacokinetics of Brain-Penetrant RIPK1 Inhibitors
While pharmacokinetic data for this compound in the CNS is not yet published, the following table summarizes key parameters for other orally bioavailable, brain-penetrant RIPK1 inhibitors that have been evaluated in preclinical or clinical studies. This information can serve as a reference for designing studies with this compound.
| Compound | Species | Dose | Route | Tmax (h) | t1/2 (h) | CSF/Plasma Ratio | Reference |
| SAR443820 (DNL788) | Human | 10-40 mg (single) | Oral | ~2-4 | 5.7-8.0 | 0.8-1.3 (unbound) | [2] |
| SAR443060 (DNL747) | Human | 50 mg (multiple) | Oral | ~2 | ~12 | ~0.03 (total) | [3] |
| SIR9900 | Human | 3-200 mg (single) | Oral | 3.0-4.0 | 31.9-37.8 | 1.15 | [4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in a Mouse Model of Neuroinflammation
This protocol is adapted from studies using orally active RIPK1 inhibitors in mouse models of systemic inflammation with neuroinflammatory components.
Objective: To deliver this compound systemically to investigate its effects on neuroinflammation in a mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal balance
-
Experimental mice (e.g., C57BL/6)
-
Inducing agent for neuroinflammation (e.g., Lipopolysaccharide - LPS)
Procedure:
-
Preparation of this compound Formulation:
-
Based on the desired dosage (e.g., 10-30 mg/kg), calculate the required amount of this compound for the number of animals to be treated.
-
Prepare a homogenous suspension of this compound in the vehicle solution. Sonication may be required to ensure uniform suspension. Prepare a fresh formulation for each day of dosing.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Insert the gavage needle carefully into the esophagus, following the roof of the mouth to avoid entry into the trachea.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Experimental Timeline:
-
Administer this compound or vehicle control once or twice daily for the duration of the study. The dosing regimen should be determined based on the half-life of the compound, if known, or based on data from similar compounds.
-
Induce neuroinflammation at a predetermined time point relative to the inhibitor administration (e.g., 1 hour after the final dose).
-
Collect brain tissue and other relevant samples at the desired time points post-induction for analysis (e.g., cytokine levels, immunohistochemistry for inflammatory markers).
-
Caption: Oral Gavage Experimental Workflow.
Protocol 2: Intraperitoneal Injection in a Mouse Model of Acute Brain Injury
This protocol is a viable alternative to oral gavage and is commonly used for systemic drug delivery in preclinical models of acute CNS injury.
Objective: To deliver this compound systemically to assess its neuroprotective effects in a model of acute brain injury (e.g., traumatic brain injury or stroke).
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO and saline)
-
Syringes (1 ml) with appropriate needles (e.g., 25-27 gauge)
-
Animal balance
-
Experimental mice
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of a suitable solvent like DMSO.
-
Further dilute with sterile saline to the final desired concentration. Ensure the final concentration of DMSO is non-toxic (typically <10% of the total volume).
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the injection volume.
-
Restrain the mouse securely.
-
Lift the hindquarters to allow the abdominal organs to shift cranially.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a vessel or organ.
-
Inject the solution slowly.
-
-
Experimental Design:
-
Administer this compound or vehicle at a specific time point relative to the induction of brain injury (e.g., 30 minutes post-injury).
-
Continue dosing as required by the experimental design (e.g., once daily for several days).
-
Assess neurological function and collect brain tissue for histological and biochemical analysis at the end of the study.
-
Caption: Intraperitoneal Injection Workflow.
Concluding Remarks
This compound represents a promising research tool for dissecting the roles of RIPK1 and RIPK3 in CNS health and disease. Its oral activity simplifies in vivo administration, facilitating chronic studies. While specific CNS application data for this compound is currently limited, the provided protocols for other brain-penetrant RIPK1 inhibitors offer a solid foundation for initiating such investigations. Researchers are encouraged to perform initial dose-response and pharmacokinetic studies to determine the optimal administration parameters for this compound in their specific CNS models.
References
Application Notes and Protocols for Live-Cell Imaging of Necroptosis with a RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in the pathogenesis of various diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[1][3] The signaling pathway is primarily mediated by the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL).[1] Upon activation of death receptors like the tumor necrosis factor receptor 1 (TNFR1), and in the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome. Within the necrosome, RIPK1 and RIPK3 autophosphorylate and transphosphorylate each other, leading to the recruitment and phosphorylation of MLKL. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.
Given the central role of RIPK1's kinase activity in initiating necroptosis, small molecule inhibitors targeting RIPK1 have emerged as valuable tools for studying this cell death pathway and as potential therapeutic agents. This document provides detailed application notes and protocols for the live-cell imaging of necroptosis and its inhibition using a representative RIPK1 inhibitor.
Note: While the query specified "Ripk1-IN-17," a thorough literature search did not yield specific experimental data or protocols for this particular compound. Therefore, the following protocols and data are based on the well-characterized and widely used RIPK1 inhibitor, Necrostatin-1 (Nec-1) , as a representative example.
Signaling Pathway of Necroptosis
The necroptotic signaling cascade is a tightly regulated process that can be initiated by various stimuli, most notably by the binding of TNFα to its receptor, TNFR1. The pathway's progression towards necroptosis is critically dependent on the inhibition of caspase-8.
Caption: Necroptosis signaling pathway initiated by TNFα.
Experimental Workflow for Live-Cell Imaging of Necroptosis Inhibition
This workflow outlines the key steps for assessing the efficacy of a RIPK1 inhibitor in preventing necroptosis using live-cell imaging.
Caption: Workflow for necroptosis inhibition assay.
Quantitative Data Presentation
The following tables summarize representative quantitative data from necroptosis inhibition experiments using Necrostatin-1.
Table 1: Inhibition of TNFα-induced Necroptosis by Necrostatin-1 in HT-29 Cells
| Treatment Group | Necrostatin-1 (µM) | % Necroptotic Cells (SYTOX Green Positive) |
| Untreated Control | 0 | 2.5 ± 0.8 |
| TNFα (20 ng/mL) + zVAD-fmk (20 µM) | 0 | 75.3 ± 4.2 |
| TNFα + zVAD-fmk | 1 | 55.1 ± 3.5 |
| TNFα + zVAD-fmk | 10 | 15.8 ± 2.1 |
| TNFα + zVAD-fmk | 30 | 5.2 ± 1.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: IC50 Values of Necrostatin-1 in Different Cell Lines
| Cell Line | Necroptosis Stimulus | IC50 (µM) |
| HT-29 (Human colon adenocarcinoma) | TNFα + zVAD-fmk | ~5 |
| L929 (Mouse fibrosarcoma) | TNFα | ~0.5 |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + zVAD-fmk | ~20 |
IC50 values can vary depending on the cell type and the specific stimulus used to induce necroptosis.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Necroptosis Inhibition using a Fluorescent Dye
Objective: To visualize and quantify the inhibition of necroptosis in real-time using a membrane-impermeable DNA dye.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929, or primary cells like BMDMs)
-
Complete cell culture medium
-
96-well imaging plates (black, clear bottom)
-
RIPK1 inhibitor (e.g., Necrostatin-1, dissolved in DMSO)
-
Necroptosis-inducing agents (e.g., human or mouse TNFα, pan-caspase inhibitor zVAD-fmk, LPS)
-
Membrane-impermeable DNA dye (e.g., SYTOX™ Green, Propidium Iodide)
-
Hoechst 33342 (for total cell staining)
-
Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of imaging.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of the RIPK1 inhibitor (e.g., Necrostatin-1 at final concentrations of 0, 1, 10, 30 µM) in complete cell culture medium.
-
Aspirate the old medium from the wells and add the medium containing the inhibitor.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a solution of the necroptosis-inducing agents in complete medium. For example, for HT-29 cells, use TNFα (final concentration 20 ng/mL) and zVAD-fmk (final concentration 20 µM).
-
Add the inducing agents to the appropriate wells. Include an untreated control group.
-
-
Staining:
-
Add the membrane-impermeable dye (e.g., SYTOX™ Green to a final concentration of 50-100 nM) and Hoechst 33342 (for total cell count, final concentration 1 µg/mL) to all wells.
-
-
Live-Cell Imaging:
-
Place the plate in the live-cell imaging system pre-warmed to 37°C with 5% CO2.
-
Acquire images every 30-60 minutes for up to 24-48 hours. Use appropriate filter sets for the chosen fluorescent dyes (e.g., blue channel for Hoechst 33342, green channel for SYTOX™ Green).
-
-
Image Analysis and Quantification:
-
Use image analysis software to count the total number of cells (Hoechst 33342 positive) and the number of necroptotic cells (SYTOX™ Green positive) in each field of view at each time point.
-
Calculate the percentage of necroptotic cells: (% Necroptotic Cells) = (Number of SYTOX Green positive cells / Number of Hoechst 33342 positive cells) x 100.
-
Plot the percentage of necroptotic cells over time for each treatment condition.
-
Determine the IC50 of the inhibitor at a specific time point.
-
Protocol 2: Immunofluorescence Staining of Phosphorylated MLKL (pMLKL)
Objective: To detect the activation of the necroptosis pathway by visualizing the phosphorylation and localization of MLKL.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
RIPK1 inhibitor and necroptosis-inducing agents
-
4% Paraformaldehyde (PFA) or ice-cold Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phosphorylated MLKL (pMLKL)
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips and treat with the RIPK1 inhibitor and necroptosis-inducing agents for a desired time period (e.g., 4-8 hours).
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with either 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization (if using PFA fixation):
-
Wash the cells three times with PBS.
-
Incubate with permeabilization buffer for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pMLKL antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI or Hoechst solution for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Acquire images using a fluorescence microscope. Observe the localization of the pMLKL signal. In necroptotic cells, pMLKL translocates to and forms puncta at the plasma membrane.
-
Conclusion
Live-cell imaging is a powerful technique for studying the dynamic process of necroptosis and for evaluating the efficacy of inhibitors targeting key components of the pathway, such as RIPK1. The provided protocols offer a framework for visualizing and quantifying necroptotic cell death and its inhibition. By employing these methods, researchers can gain valuable insights into the mechanisms of necroptosis and accelerate the development of novel therapeutics for a range of inflammatory and degenerative diseases.
References
- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A computational study to target necroptosis via RIPK1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Ripk1-IN-17 Efficacy in an Organoid Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases.[3][4] Ripk1-IN-17 is a potent and selective inhibitor of RIPK1 kinase activity, making it a promising therapeutic candidate.
Organoids, three-dimensional self-organizing structures derived from stem cells, closely mimic the architecture and function of native organs. This makes them a superior model system for studying disease pathogenesis and evaluating drug efficacy compared to traditional 2D cell cultures. This document provides detailed protocols for assessing the efficacy of this compound in a TNF-α-induced intestinal organoid model of inflammation and necroptosis.
Signaling Pathway Overview
Upon stimulation with Tumor Necrosis Factor-alpha (TNF-α), RIPK1 can initiate two distinct cell death pathways: apoptosis and necroptosis. In the presence of active caspase-8, RIPK1 can promote apoptosis. However, when caspase-8 is inhibited, RIPK1 kinase activity leads to the phosphorylation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-like protein (MLKL). Phosphorylated MLKL (pMLKL) oligomerizes and translocates to the plasma membrane, leading to membrane rupture and necroptotic cell death. This compound is expected to inhibit the kinase activity of RIPK1, thereby preventing the phosphorylation of RIPK3 and MLKL and subsequent necroptosis.
Caption: RIPK1 Signaling Pathway in Apoptosis and Necroptosis.
Experimental Workflow
The following workflow outlines the key steps to assess the efficacy of this compound in an intestinal organoid model.
Caption: Experimental Workflow for Efficacy Testing.
Data Presentation
Table 1: Cell Viability (CellTiter-Glo® 3D)
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | % Viability (Normalized to Control) |
| Vehicle Control | - | 125,430 ± 5,670 | 100% |
| TNF-α (20 ng/mL) | - | 62,110 ± 4,320 | 49.5% |
| TNF-α + z-VAD-fmk (20 µM) | - | 35,890 ± 3,150 | 28.6% |
| This compound | 0.1 | 38,240 ± 2,980 | 30.5% |
| 1 | 75,670 ± 6,120 | 60.3% | |
| 10 | 115,330 ± 8,750 | 92.0% |
Table 2: Cytokine Profiling (ELISA)
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Vehicle Control | 15.2 ± 2.1 | 25.6 ± 3.4 |
| TNF-α (20 ng/mL) | 258.4 ± 15.7 | 412.3 ± 22.1 |
| TNF-α + this compound (10 µM) | 125.7 ± 9.8 | 198.5 ± 14.6 |
Table 3: Western Blot Densitometry
| Treatment Group | p-MLKL / MLKL Ratio | Cleaved Caspase-3 / Caspase-3 Ratio |
| Vehicle Control | 0.05 ± 0.01 | 0.12 ± 0.03 |
| TNF-α (20 ng/mL) | 0.28 ± 0.04 | 0.85 ± 0.09 |
| TNF-α + z-VAD-fmk (20 µM) | 0.95 ± 0.11 | 0.15 ± 0.04 |
| TNF-α + z-VAD-fmk + this compound (10 µM) | 0.18 ± 0.03 | 0.14 ± 0.03 |
Experimental Protocols
Intestinal Organoid Culture and Treatment
-
Culture human intestinal organoids in Matrigel® domes according to established protocols.
-
Plate organoids in a 48-well plate and allow them to mature for 48-72 hours.
-
To induce necroptosis, treat organoids with TNF-α (20 ng/mL) and a pan-caspase inhibitor such as z-VAD-fmk (20 µM).
-
To assess the efficacy of this compound, pre-treat organoids with a dose range of the inhibitor (e.g., 0.1, 1, 10 µM) for 1 hour before adding TNF-α and z-VAD-fmk.
-
Include vehicle control (DMSO) and TNF-α only groups.
-
Incubate for the desired time points (e.g., 6, 12, 24 hours) for subsequent assays.
Cell Viability Assay (CellTiter-Glo® 3D)
-
After the treatment period, equilibrate the 48-well plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® 3D Reagent to each well in a 1:1 ratio with the culture medium volume.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Transfer 100 µL from each well to a 96-well opaque-walled plate.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viability.
Cytokine Profiling (ELISA)
-
Collect the culture supernatant from each well at the end of the treatment period.
-
Centrifuge the supernatant at 300 x g for 5 minutes to remove any cellular debris.
-
Perform ELISA for pro-inflammatory cytokines such as IL-6 and IL-8 according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
Western Blot Analysis
-
Protein Extraction:
-
Aspirate the culture medium and wash the Matrigel domes with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and mechanically disrupt the Matrigel.
-
Transfer the organoid suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and add RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lyse the organoids by pipetting up and down, followed by incubation on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-MLKL, MLKL, cleaved caspase-3, total caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify protein expression levels.
-
Immunofluorescence Staining
-
Fixation and Permeabilization:
-
Gently remove the culture medium and wash the organoids with PBS.
-
Fix the organoids in 4% paraformaldehyde (PFA) for 30 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.3% Triton X-100 in PBS for 20 minutes.
-
-
Staining:
-
Block with 5% BSA in PBST for 1 hour.
-
Incubate with primary antibodies against p-MLKL and cleaved caspase-3 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Imaging:
-
Mount the organoids on a glass slide with mounting medium.
-
Image using a confocal microscope.
-
Logical Relationships
Caption: Logical Flow of this compound Efficacy.
Conclusion
These application notes and protocols provide a comprehensive framework for evaluating the efficacy of the RIPK1 inhibitor, this compound, in a physiologically relevant intestinal organoid model. By combining cell viability assays, cytokine profiling, and molecular analyses of key signaling proteins, researchers can obtain robust and quantitative data to support the development of novel therapeutics targeting RIPK1-mediated diseases. The use of organoid models in these assays enhances the translational relevance of the findings, bridging the gap between preclinical research and clinical applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 3. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ripk1-IN-17 solubility issues and solutions
Welcome to the technical support center for Ripk1-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2] It functions by specifically inhibiting the phosphorylation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL), which are key steps in the necroptosis signaling pathway.[1][2] This inhibitory action blocks necroptotic cell death.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid powder. The recommended storage conditions are:
-
Powder: 3 years at -20°C or 2 years at 4°C.[1]
-
In solvent: 6 months at -80°C or 1 month at -20°C.
To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
Q3: What is the best solvent for dissolving this compound?
While specific solubility data for this compound is not publicly available, most kinase inhibitors are sparingly soluble in aqueous solutions. The standard recommendation is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this class of compounds.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like many kinase inhibitors. This indicates that the kinetic solubility of this compound in your buffer has been exceeded. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of the inhibitor in your assay.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the compound in solution.
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like polyethylene glycol (PEG) or ethanol in your final solution may improve solubility.
-
Sonication: Brief sonication of the solution after dilution can help to break up small precipitates and re-dissolve the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Compound will not dissolve in aqueous buffer. | This compound, like many kinase inhibitors, is likely hydrophobic and has poor aqueous solubility. | Prepare a concentrated stock solution in 100% DMSO. Perform serial dilutions into your aqueous buffer. |
| Precipitate forms immediately upon dilution of DMSO stock. | The final concentration exceeds the compound's solubility limit in the aqueous buffer. | - Lower the final working concentration.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.- Increase the percentage of co-solvent (e.g., up to 1% DMSO) if your experimental system allows. |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of solution due to instability or temperature changes. | - Prepare fresh dilutions immediately before each experiment.- Ensure a constant temperature is maintained throughout the experiment.- Evaluate the stability of the compound in your specific assay medium over the time course of the experiment. |
| Inconsistent results in cell-based assays. | Poor solubility is leading to an inaccurate effective concentration of the inhibitor. | - Visually inspect your assay plates for any signs of precipitation.- Perform a solubility test in your specific cell culture medium (see protocol below).- Prepare fresh dilutions from a frozen stock solution for each experiment. |
Solubility of Related RIPK1 Inhibitors
While specific quantitative data for this compound is limited, the following table summarizes the solubility and formulation protocols for other RIPK1 inhibitors. This information can serve as a valuable starting point for developing a protocol for this compound.
| Inhibitor | In Vitro Solubility | In Vivo Formulation Examples |
| RIPK1-IN-4 | DMSO: 250 mg/mL (622.73 mM) - requires sonication. | - 10% DMSO + 90% (20% SBE-β-CD in Saline); Solubility: ≥ 2.08 mg/mL- 10% DMSO + 90% Corn Oil; Solubility: ≥ 2.08 mg/mL- 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline; Solubility: ≥ 1.44 mg/mL |
| RIPK1-IN-7 | DMSO: 48 mg/mL (99.69 mM)Ethanol: 2 mg/mLWater: Insoluble | - For oral administration: 50 μL of 48 mg/mL DMSO stock + 400 μL of PEG300 + 50 μL of Tween-80 + 500 μL of ddH2O.- For oral administration (alternative): 50 μL of 8 mg/mL DMSO stock + 950 μL of corn oil. |
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound
This protocol provides a general method to estimate the kinetic solubility of this compound in your aqueous buffer of choice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Your aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader capable of measuring absorbance
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved. Gentle warming or brief sonication may be necessary.
-
-
Serial Dilution:
-
Prepare a series of dilutions of the DMSO stock solution into your aqueous buffer in microcentrifuge tubes.
-
A suggested dilution series would be to achieve final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration consistent and low (e.g., ≤ 1%).
-
-
Incubation and Observation:
-
Incubate the dilutions at room temperature or your experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each tube for any signs of precipitation or cloudiness.
-
-
Quantification (Optional but Recommended):
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new tube or a microplate.
-
Measure the absorbance of the supernatant at a wavelength where the compound has maximum absorbance (this may need to be determined by a wavelength scan).
-
The highest concentration that does not show a significant decrease in absorbance after centrifugation is an estimate of the kinetic solubility.
-
Visualizations
RIPK1 Signaling Pathway
Caption: Overview of the RIPK1 signaling pathway and the points of inhibition by this compound.
Workflow for Solubilizing a Poorly Soluble Kinase Inhibitor
Caption: A logical workflow for troubleshooting solubility issues with kinase inhibitors.
References
Optimizing Ripk1-IN-17 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Ripk1-IN-17 in in vitro experiments. The information is designed to help optimize experimental design and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: The optimal concentration of this compound is cell-type and stimulus-dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific system. A good starting range for many RIPK1 inhibitors is between 10 nM and 10 µM. Based on published data for similar potent RIPK1 inhibitors, a narrower starting range of 10 nM to 1 µM is often effective.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in fresh, anhydrous DMSO. Sonication or gentle warming can aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the stock solution in your cell culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: I am not observing any inhibition of necroptosis with this compound. What could be the issue?
A3: There are several potential reasons for a lack of inhibitory effect:
-
Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell type and stimulus.
-
Compound Instability: Ensure the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.
-
Ineffective Necroptosis Induction: Confirm that your positive controls for necroptosis are working as expected. This can be verified by observing characteristic morphological changes (e.g., cell swelling and rupture) and by using cell viability assays.
-
Cell Type Resistance: Some cell lines may be resistant to necroptosis or the specific stimulus you are using.
-
Incorrect Timing: The pre-incubation time with this compound may not be sufficient. A pre-incubation period of 30 minutes to 1 hour is generally recommended before adding the necroptotic stimulus.
Q4: How can I confirm that this compound is specifically inhibiting RIPK1 kinase activity?
A4: A key method to confirm the specific inhibition of RIPK1 is to perform a Western blot analysis for the autophosphorylation of RIPK1 at Serine 166 (p-RIPK1 Ser166), which is a widely used biomarker for RIPK1 activation.[1] Treatment with an effective concentration of this compound should reduce or abolish the p-RIPK1 (Ser166) signal induced by a necroptotic stimulus.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background cell death in untreated controls | Cell culture conditions are suboptimal (e.g., over-confluency, contamination). | Ensure proper cell culture maintenance and use healthy, sub-confluent cells for your experiments. |
| The concentration of the necroptotic stimulus (e.g., TNFα) is too high. | Titrate the concentration of your stimulus to find the optimal dose that induces necroptosis without causing excessive non-specific cell death. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent timing of reagent addition. | Standardize all incubation times, including pre-incubation with this compound and treatment with the stimulus. | |
| Reagent degradation. | Prepare fresh dilutions of cytokines and inhibitors for each experiment. | |
| This compound precipitates in the cell culture medium | The final concentration of this compound is too high, exceeding its solubility in the aqueous medium. | Lower the final concentration of this compound. Ensure the DMSO concentration is kept to a minimum. |
| The stock solution was not properly dissolved. | Ensure the compound is fully dissolved in DMSO before further dilution in the culture medium. |
Experimental Protocols
Cell Viability Assay to Determine IC50 of this compound
This protocol describes how to induce necroptosis in a susceptible cell line (e.g., HT-29 or L929) and determine the inhibitory effect of this compound.
Materials:
-
HT-29 or L929 cells
-
Complete cell culture medium
-
This compound
-
Human or mouse TNFα
-
SMAC mimetic (e.g., BV6 or SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Sytox Green)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
The following day, prepare serial dilutions of this compound in complete medium.
-
Pre-treat the cells with the different concentrations of this compound for 30-60 minutes. Include a vehicle control (DMSO).
-
Induce necroptosis by adding a combination of TNFα, a SMAC mimetic, and z-VAD-fmk. The optimal concentrations of these reagents should be determined empirically for your cell line. Common starting concentrations are:
-
TNFα: 10-100 ng/mL
-
SMAC mimetic (BV6/SM-164): 100-200 nM
-
z-VAD-fmk: 20-50 µM
-
-
Include the following controls:
-
Untreated cells
-
Cells treated with the necroptotic stimulus only (positive control)
-
Cells treated with this compound only
-
-
Incubate the plate for a predetermined time (e.g., 6-24 hours).
-
Measure cell viability according to the manufacturer's instructions for your chosen reagent.
-
Calculate the percentage of cell death inhibition for each concentration of this compound relative to the positive control and plot the data to determine the IC50 value.
Western Blot for Phospho-RIPK1 (Ser166)
This protocol is for detecting the activated, phosphorylated form of RIPK1.
Materials:
-
Cells treated as described in the cell viability assay protocol
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166) and anti-total RIPK1
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Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-RIPK1 (Ser166) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total RIPK1 and a loading control to normalize the data.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.
References
Technical Support Center: Troubleshooting Off-Target Effects of Ripk1-IN-17
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of the selective RIPK1 inhibitor, Ripk1-IN-17. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Its primary mechanism of action is to bind to RIPK1 with a high affinity, thereby preventing the autophosphorylation and activation of the kinase.[1][2][3] This inhibition specifically blocks the necroptotic cell death pathway, which is dependent on RIPK1 kinase activity.[1]
Q2: I am observing a phenotype in my experiment that is not consistent with RIPK1 inhibition. Could this be due to off-target effects of this compound?
A2: While this compound is designed to be a selective inhibitor, off-target effects are a possibility with any small molecule inhibitor. An unexpected phenotype could indeed be a result of this compound interacting with other kinases or proteins within the cell. It is crucial to perform experiments to verify that the observed phenotype is a direct result of RIPK1 inhibition.
Q3: How can I confirm that the observed cellular phenotype is due to on-target inhibition of RIPK1?
A3: To confirm on-target activity, you can perform several key experiments:
-
Use a structurally different RIPK1 inhibitor: If a different, validated RIPK1 inhibitor with a distinct chemical scaffold recapitulates the same phenotype, it strengthens the evidence for on-target activity.
-
Genetic knockdown or knockout of RIPK1: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate RIPK1 expression. If the phenotype is lost or significantly diminished in the absence of RIPK1, it strongly suggests the effect is on-target.
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Rescue experiment: In a RIPK1 knockout or knockdown background, re-introducing a wild-type, but not a kinase-dead, version of RIPK1 should rescue the phenotype if it is on-target.
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Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to RIPK1 in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.
Q4: What are the recommended methods to identify potential off-targets of this compound?
A4: A multi-pronged approach is recommended to identify potential off-targets:
-
Kinome Profiling: This involves screening this compound against a large panel of kinases to determine its selectivity profile. This can be done through commercial services that offer panels of hundreds of kinases.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This technique can identify proteins that interact with this compound in a cellular lysate. By using a tagged version of the inhibitor or a specific antibody, you can pull down interacting proteins for identification by mass spectrometry.
-
Chemical Proteomics: This approach uses chemical probes derived from this compound to identify binding partners in an unbiased manner.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Expected Outcome |
| Unexpected Cell Death or Toxicity | Off-target kinase inhibition: this compound might be inhibiting other kinases essential for cell survival. | 1. Perform a kinome-wide selectivity screen. This will identify other kinases that are potently inhibited by this compound. 2. Cross-reference identified off-targets with known survival pathways. Determine if any of the identified off-targets are crucial for the viability of your cell type. 3. Use a more selective RIPK1 inhibitor (if available) or genetic approaches (siRNA/CRISPR) to validate that the toxicity is independent of RIPK1. |
| Phenotype is observed at a much higher concentration than the reported Kd for RIPK1 | Off-target effect: The observed phenotype might be due to the inhibition of a less sensitive off-target. | 1. Determine the EC50 for the observed phenotype and compare it to the EC50 for RIPK1 inhibition in your cellular system (e.g., by measuring p-MLKL levels). A significant discrepancy suggests an off-target effect. 2. Perform a kinome screen at the higher concentration. This may reveal off-targets that are only engaged at these concentrations. |
| Inconsistent results between different cell lines | Cell-type specific expression of off-targets: The off-target responsible for the phenotype may be expressed at different levels in different cell lines. | 1. Perform proteomic or transcriptomic analysis of the cell lines to identify differences in the expression of potential off-targets identified from kinome screening. 2. Validate the involvement of the suspected off-target in the sensitive cell line using genetic knockdown. |
| Lack of expected phenotype despite evidence of RIPK1 target engagement | Redundant signaling pathways: Other cellular pathways may compensate for the inhibition of RIPK1. | 1. Investigate parallel or redundant signaling pathways that might be active in your experimental model. 2. Consider using combination therapies to inhibit both RIPK1 and the compensatory pathway. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound. It is recommended that users perform their own dose-response experiments to determine the IC50 in their specific assay and cell type.
| Target | Reported Kd | Notes |
| RIPK1 | 17 nM | High affinity and selectivity. |
| RIPK3 | No significant inhibition | Demonstrates selectivity over a key downstream kinase in the necroptosis pathway. |
| Other Kinases | Data not publicly available | A kinome-wide selectivity screen is recommended to determine the broader selectivity profile. |
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Service Provider Selection: Choose a commercial vendor that offers kinome profiling services (e.g., Reaction Biology, Eurofins, Carna Biosciences). These services typically provide panels of hundreds of purified, active kinases.
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 1 µM) to the service provider.
-
Assay Performance: The provider will perform in vitro kinase activity assays in the presence of this compound. The specific assay format may vary (e.g., radiometric, fluorescence-based).
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentration. For kinases showing significant inhibition, a follow-up IC50 determination is recommended.
-
Interpretation: Analyze the data to identify any kinases that are inhibited with a potency similar to or greater than RIPK1. These are potential off-targets.
Immunoprecipitation-Mass Spectrometry (IP-MS)
Objective: To identify proteins that interact with this compound in a cellular context.
Methodology:
-
Cell Lysis: Lyse cells treated with this compound or a vehicle control using a mild lysis buffer to preserve protein complexes.
-
Immunoprecipitation:
-
Antibody-based: Use a high-quality antibody specific for RIPK1 to immunoprecipitate the protein and its interacting partners.
-
Affinity-based: If a tagged version of this compound is available (e.g., biotinylated), use affinity purification (e.g., streptavidin beads) to pull down the inhibitor and its binding partners.
-
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the sample.
-
Data Analysis: Compare the list of proteins identified in the this compound treated sample to the vehicle control. Proteins that are significantly enriched in the inhibitor-treated sample are potential off-targets.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to RIPK1 and potential off-targets in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (RIPK1 and potential off-targets) remaining using Western blotting or other quantitative proteomic methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. An isothermal dose-response curve can be generated by heating at a constant temperature with varying inhibitor concentrations to determine the EC50 of target engagement.
Visualizations
Caption: Simplified RIPK1 signaling pathway illustrating the points of intervention for this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
References
How to prevent Ripk1-IN-17 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ripk1-IN-17 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: Based on its chemical structure, which contains an amide bond and a benzothiazole moiety, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The amide bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.
-
Photodegradation: The benzothiazole ring system can be sensitive to light, particularly UV radiation, which can lead to the formation of various degradation products.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintaining the stability of this compound. Vendor recommendations suggest the following:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.
It is crucial to store the compound protected from light, especially when in solution.
Q3: What is the best solvent to dissolve this compound in?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For in vivo studies, co-solvent systems such as DMSO and PEG300, Tween-80, and saline may be used to improve solubility and bioavailability. When preparing aqueous solutions for cell-based assays, it is recommended to dilute the DMSO stock solution into the aqueous buffer at the final concentration just before use to avoid precipitation and potential degradation.
Q4: Can I store this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous buffers for extended periods due to the risk of hydrolysis. Prepare fresh dilutions in your experimental buffer from a DMSO stock solution for each experiment. If temporary storage is unavoidable, keep the solution at 2-8°C and use it within the same day.
Q5: My this compound solution has changed color. Is it still usable?
A5: Discoloration of a this compound solution may indicate degradation.[3] It is recommended to discard the solution and prepare a fresh one from a solid stock to ensure the integrity of your experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results in assays. | Degradation of this compound in solution. | • Prepare fresh solutions for each experiment from a solid, properly stored stock.• Protect solutions from light at all times by using amber vials or covering tubes with aluminum foil.• Minimize the time the compound spends in aqueous buffers.• Perform a stability check of the compound in your specific assay medium. |
| Precipitation observed after diluting DMSO stock into aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. | • Decrease the final concentration of this compound in the assay.• Increase the percentage of DMSO in the final solution (ensure the final DMSO concentration is compatible with your experimental system).• Use a co-solvent system if appropriate for your experiment. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | • Conduct a forced degradation study to identify potential degradation products and their retention times.• Ensure proper storage and handling of the stock solution and samples for analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes in a water bath at room temperature.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into single-use volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Stability Assessment of this compound in Solution using HPLC
Objective: To evaluate the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound stock solution in DMSO
-
Experimental solvent or buffer (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Amber HPLC vials
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired experimental buffer at the final working concentration.
-
Immediately take a time-zero (T=0) sample, dilute it with the mobile phase to a suitable concentration for HPLC analysis, and transfer it to an amber HPLC vial.
-
Incubate the remaining solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C), protected from light.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution, dilute them as in the T=0 sample, and transfer to amber HPLC vials.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Inject the samples onto the C18 column.
-
Monitor the elution of this compound and any potential degradation products using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in solution.
Decision Tree for Troubleshooting this compound Instability
References
- 1. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Improving the bioavailability of Ripk1-IN-17 in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the selective RIPK1 inhibitor, Ripk1-IN-17. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is highly potent in in-vitro kinase and cellular necroptosis assays but shows poor efficacy in animal models. What is the likely cause?
A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability.[1] For an orally administered compound to be effective, it must dissolve in gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2] The failure to achieve adequate plasma concentration is typically due to one or more of the following factors:
-
Low Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3]
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Poor Membrane Permeability: The compound cannot efficiently cross the intestinal wall to enter the bloodstream.
-
High First-Pass Metabolism: After absorption, the compound is extensively metabolized by enzymes in the intestinal wall and liver before it reaches systemic circulation, which significantly reduces the amount of active drug.[3]
-
Efflux Transporter Activity: The compound is actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp) after absorption.
A logical workflow to diagnose and address these issues is essential for project progression.
References
Ripk1-IN-17 cytotoxicity in control cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Ripk1-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). Its primary mechanism of action is the inhibition of necroptosis, a form of programmed cell death, by preventing the phosphorylation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).[1][2]
Q2: In which cell lines can I expect to see cytotoxic effects with this compound?
This compound is expected to be most effective in cell lines that are prone to necroptosis. The sensitivity to necroptosis can vary significantly between cell lines. For example, the mouse fibrosarcoma cell line L929 and the human colon adenocarcinoma cell line HT-29 are commonly used models for studying necroptosis.[3][4][5] The human monocytic cell line U937 and Jurkat T cells have also been used in necroptosis studies. The cytotoxic effect of this compound in any given "control" cell line would depend on the expression levels of RIPK1 and RIPK3 and the intrinsic propensity of the cell line to undergo necroptosis. Many cancer cell lines have been shown to have reduced or silenced expression of key necroptosis proteins like RIPK3, which would render them resistant to this compound-mediated cytotoxicity if necroptosis is the intended cell death pathway.
Q3: Is there any available data on the cytotoxicity of this compound in control cell lines?
As of the latest available information, specific quantitative cytotoxicity data (e.g., IC50 values) for this compound in commonly used control cell lines (e.g., non-cancerous cell lines) has not been publicly reported in the reviewed literature. Research has primarily focused on its efficacy in models of inflammation and necroptosis. For comparative purposes, other RIPK1 inhibitors have been characterized in various cell lines. For instance, the RIPK1 inhibitor Necrostatin-1 has been widely studied, and its effects are often evaluated in cell lines like L929 and HT-29.
Q4: What are the potential off-target effects of this compound?
Since this compound is a dual inhibitor of RIPK1 and RIPK3, any cellular processes regulated by these kinases could be affected. While this dual activity is key to its potent inhibition of necroptosis, it is important to consider potential effects on other signaling pathways. For comparison, the well-studied RIPK1 inhibitor Necrostatin-1 was found to have off-target effects on indoleamine-2,3-dioxygenase (IDO). It is crucial to include appropriate controls in experiments to distinguish between on-target and potential off-target effects of this compound.
Troubleshooting Guides
Problem 1: No significant cytotoxicity is observed after treating cells with this compound.
| Possible Cause | Troubleshooting Step |
| Low expression of RIPK1 or RIPK3 in the cell line. | Verify the expression levels of RIPK1 and RIPK3 in your cell line using Western blot or qPCR. Cell lines with low or absent expression of these kinases will likely be resistant to this compound if necroptosis is the expected outcome. |
| Cell line is not susceptible to necroptosis. | Induce necroptosis using a known stimulus, such as TNF-α in combination with a caspase inhibitor (e.g., zVAD-fmk) and a Smac mimetic (e.g., BV6), to confirm that the necroptosis pathway is functional in your cell line. |
| Incorrect concentration of this compound used. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Inhibitor instability or degradation. | Ensure proper storage of this compound according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh working solutions for each experiment. |
Problem 2: High background cytotoxicity is observed in control (vehicle-treated) cells.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.1%. Run a vehicle-only control to assess solvent toxicity. |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density or nutrient depletion can lead to increased cell death. |
| Contamination. | Check for microbial contamination in the cell culture, which can cause non-specific cell death. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cytotoxicity Assessment using LDH Release Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.
Apoptosis/Necroptosis Assessment using Caspase-Glo® 3/7 Assay
This assay specifically measures the activity of caspases 3 and 7, key executioners of apoptosis. A lack of caspase activation in the presence of cell death would suggest a non-apoptotic mechanism like necroptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates the activation of caspases 3 and 7, and thus apoptosis.
Signaling Pathways and Experimental Workflow Diagrams
Caption: RIPK1 signaling pathway leading to cell survival or cell death.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IKK-mediated TRAF6 and RIPK1 interaction stifles cell death complex assembly leading to the suppression of TNF-α-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Ripk1-IN-17
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot inconsistent results when using Ripk1-IN-17, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am observing variable or no inhibition of necroptosis with this compound. What are the potential causes?
A1: Inconsistent necroptosis inhibition can stem from several factors, ranging from inhibitor preparation and handling to the specific experimental conditions. Here’s a systematic troubleshooting approach:
-
Inhibitor Integrity and Stability:
-
Improper Storage: Ensure this compound is stored as a powder at -20°C and as a stock solution in DMSO at -80°C. Avoid repeated freeze-thaw cycles by preparing small aliquots of the stock solution.
-
Degradation in Media: Small molecule inhibitors can be unstable in cell culture media over long incubation periods. For experiments exceeding 24 hours, consider replenishing the media with fresh this compound.
-
Precipitation: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, the effective concentration will be lower than intended. Consider preparing fresh dilutions or testing different concentrations.
-
-
Experimental Setup:
-
Incorrect Concentration: The optimal concentration of this compound can vary between cell lines and experimental conditions. Perform a dose-response experiment to determine the EC50 for your specific model. Based on published data, this compound (referred to as compound 10) has shown potent nanomolar activity.[1]
-
Cell Line Susceptibility: Not all cell lines are equally susceptible to the same necroptosis inducers. Ensure your chosen cell line expresses the necessary components of the necroptotic pathway (RIPK1, RIPK3, MLKL). Common cell lines used for necroptosis assays include HT-29 and L929.
-
Suboptimal Necroptosis Induction: The combination and concentration of necroptosis-inducing agents (e.g., TNF-α, SMAC mimetics, and a pan-caspase inhibitor like z-VAD-FMK) may need to be optimized for your cell line.
-
-
Data Analysis and Interpretation:
-
Assay Variability: Cell-based assays can have inherent variability. Ensure you have adequate biological and technical replicates. Include appropriate positive controls (e.g., a well-characterized RIPK1 inhibitor like Necrostatin-1s) and negative controls (vehicle-treated cells).
-
Q2: How can I confirm that this compound is engaging its target in my cellular assay?
A2: Target engagement can be confirmed by directly measuring the phosphorylation status of key proteins in the necroptosis signaling pathway.
-
Western Blotting: The primary mechanism of this compound is the inhibition of RIPK1 kinase activity, which in turn prevents the phosphorylation of downstream targets.[1]
-
Probe for phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and phosphorylated MLKL (p-MLKL). Successful inhibition by this compound should lead to a significant reduction in the levels of these phosphorylated proteins.
-
Always include a loading control (e.g., GAPDH or β-actin) and normalize the phosphorylated protein levels to the total protein levels of RIPK1, RIPK3, and MLKL, respectively.
-
Q3: I am observing significant cell death even in the presence of this compound. What could be the reason?
A3: If cell death persists despite treatment with this compound, it could be due to several factors:
-
Alternative Cell Death Pathways: The stimulus you are using might be inducing other forms of cell death, such as apoptosis, in parallel with necroptosis. To confirm that the observed cell death is indeed necroptosis, ensure you are using a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis.
-
Off-Target Effects: While this compound is a potent RIPK1 inhibitor, high concentrations may lead to off-target effects. It is crucial to use the lowest effective concentration determined from a dose-response curve. The original study indicates that this compound has high selectivity for RIPK1 over RIPK3.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic to your cells, typically below 0.1%.
Q4: My results with this compound are not consistent between experiments. How can I improve reproducibility?
A4: Reproducibility issues often arise from minor variations in experimental procedures.
-
Standardize Protocols: Maintain a consistent and detailed protocol for all experiments. This includes cell seeding density, timing of inhibitor and stimulus addition, and incubation times.
-
Cell Culture Conditions: Ensure cells are in a logarithmic growth phase and at a consistent confluence when starting the experiment.
-
Reagent Quality: Use fresh, high-quality reagents. Aliquot and store reagents properly to avoid degradation.
-
Assay Controls: Consistently include positive and negative controls in every experiment to monitor for assay performance and variability.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (Compound 10) from the primary literature.
| Parameter | Value | Cell Line/System | Reference |
| RIPK1 Binding Affinity (Kd) | 17 nM | In vitro binding assay | |
| RIPK3 Inhibition | No inhibition at 5000 nM | In vitro kinase assay | |
| In vivo Efficacy | Dose-dependent protection from hypothermia and death (1.25-5 mg/kg) | TNF-induced inflammatory mouse model |
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay
This protocol describes a general method to assess the efficacy of this compound in preventing necroptosis in a cell-based assay.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Necroptosis-inducing agents: TNF-α, SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium and add the medium containing different concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing cocktail (e.g., TNF-α, SMAC mimetic, and z-VAD-FMK) to the appropriate wells. Include control wells with cells only, cells with vehicle, and cells with inducing agents only.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for your specific cell line and stimulus.
-
Cell Viability Measurement: Follow the manufacturer's instructions for the chosen cell viability reagent to measure cell death.
-
Data Analysis: Normalize the data to the vehicle-treated, necroptosis-induced control and plot a dose-response curve to determine the EC50 of this compound.
Protocol 2: Western Blot for Phosphorylated RIPK1, RIPK3, and MLKL
This protocol is for confirming the on-target effect of this compound by detecting the phosphorylation status of key necroptosis signaling proteins.
Materials:
-
Cells treated as described in Protocol 1
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies against p-RIPK1, RIPK1, p-RIPK3, RIPK3, p-MLKL, MLKL, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: RIPK1 Signaling Pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Minimizing the impact of Ripk1-IN-17 on caspase activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the impact of Ripk1-IN-17 on caspase activity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) with a binding affinity (Kd) of 17 nM.[1] Its primary mechanism is the inhibition of necroptosis, a form of programmed cell death, by preventing the phosphorylation of RIPK1, RIPK3, and MLKL.[1] It is reported to specifically inhibit necroptosis over apoptosis.[1]
Q2: Does this compound directly inhibit caspases?
Based on available information, this compound is a selective inhibitor of RIPK1 and has not been reported to directly inhibit caspases.[1] Its primary role is to block the necroptotic pathway. However, by modulating the RIPK1 signaling pathway, it can indirectly influence apoptotic signaling, which is mediated by caspases.
Q3: Why am I observing changes in caspase activity when using this compound?
While this compound is designed to be selective for RIPK1, the cellular signaling pathways for apoptosis and necroptosis are interconnected. RIPK1 itself is a key regulator at the crossroads of these two cell death mechanisms.[2] Inhibition of the necroptotic pathway by this compound can sometimes shift the cellular signaling towards apoptosis, leading to an increase in caspase activity. Conversely, in certain cellular contexts, inhibiting RIPK1 kinase activity might suppress apoptosis.
Q4: What are the expected effects of this compound on apoptosis?
The effect of this compound on apoptosis can be context-dependent. In scenarios where RIPK1 kinase activity promotes apoptosis (e.g., in conditions of IAP depletion), its inhibition would be expected to decrease caspase activity. In other contexts where necroptosis is the dominant cell death pathway, blocking it with this compound might shunt the cell towards apoptosis, thereby increasing caspase activity.
Troubleshooting Guide
Issue 1: Unexpected increase in caspase-3/7 activity after treatment with this compound.
| Possible Cause | Suggested Solution |
| Cellular context favors apoptosis upon necroptosis inhibition. | This may be an expected outcome. Confirm this by using a pan-caspase inhibitor (e.g., Z-VAD-FMK) in parallel with this compound. A reduction in cell death with the pan-caspase inhibitor would confirm a shift towards apoptosis. |
| Off-target effects of this compound at high concentrations. | Perform a dose-response experiment to determine the optimal concentration of this compound that effectively inhibits necroptosis without inducing significant apoptosis. Titrate the inhibitor concentration and monitor both necroptosis and apoptosis markers. |
| Experimental artifact. | Ensure proper controls are included, such as vehicle-treated cells and cells treated with a known apoptosis inducer. Verify the specificity of your caspase assay. |
Issue 2: Unexpected decrease in caspase-8 activity or cleavage after treatment with this compound.
| Possible Cause | Suggested Solution |
| Inhibition of RIPK1-dependent apoptosis. | In some cell lines and under specific stimuli, RIPK1 kinase activity is required for caspase-8 activation and apoptosis. Using this compound would therefore be expected to reduce caspase-8 activity. |
| Sub-optimal induction of apoptosis. | Ensure that the stimulus used to induce apoptosis is potent enough in your experimental system. You can use a positive control for apoptosis induction to validate your assay setup. |
| Issues with the caspase-8 assay. | Validate your caspase-8 assay with a known activator and inhibitor of this caspase. Consider using an alternative method to measure caspase-8 activity, such as Western blotting for cleaved caspase-8. |
Issue 3: Inconsistent results in caspase assays across experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions. Starvation or overgrowth of cells can affect their sensitivity to cell death stimuli. |
| Inhibitor instability. | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Assay timing. | The kinetics of caspase activation can vary. Perform a time-course experiment to identify the optimal time point for measuring caspase activity after treatment. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound against RIPK1 and its potential off-target effects on key caspases. Note: The caspase inhibition data are hypothetical and should be experimentally determined.
| Target | IC50 (nM) | Data Source/Comment |
| RIPK1 | 17 (Kd) | MedChemExpress |
| RIPK3 | No significant inhibition | MedChemExpress |
| Caspase-3 | > 10,000 (Hypothetical) | Expected to be inactive based on selectivity. |
| Caspase-8 | > 10,000 (Hypothetical) | Expected to be inactive based on selectivity. |
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Assay for Measuring Caspase Activity in Cells
This protocol is adapted from commercially available kits and is suitable for measuring caspase-3 and -7 activity in a multi-well plate format.
Materials:
-
Cells of interest
-
This compound
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Reagent
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent. Include a positive control (inducer alone) and a negative control (vehicle alone).
-
Incubate for the desired period (e.g., 3-6 hours, determined by a time-course experiment).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium volume.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Protocol 2: Western Blotting for Cleaved Caspase-3
This protocol allows for the qualitative or semi-quantitative detection of the active form of caspase-3.
Materials:
-
Cells and treatment reagents (as in Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or an apoptosis inducer as described above.
-
Harvest the cells and lyse them in ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
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Normalize the protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
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Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
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Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (optional) and re-probe with the loading control antibody.
Visualizations
Caption: Simplified signaling pathway of RIPK1-mediated apoptosis and necroptosis.
Caption: General experimental workflow for assessing caspase activity.
References
Ripk1-IN-17 stability in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ripk1-IN-17 in different cell culture media. As specific stability data for this compound is not publicly available, this guide offers general best practices and protocols for assessing its stability in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing the expected biological effect. Could this be a stability issue?
A1: Yes, a lack of biological effect can be due to the degradation of the inhibitor in the cell culture medium. The stability of small molecules like this compound can be influenced by several factors including the composition of the medium, pH, temperature (37°C), and the presence of serum.[1] It is recommended to verify the stability of the compound under your specific experimental conditions.
Q2: What are the common signs of this compound instability or degradation in cell culture?
A2: Signs of instability can include:
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Reduced or inconsistent biological activity: A diminished or variable effect on RIPK1-mediated pathways (e.g., necroptosis) compared to previous experiments.[2]
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Changes in media appearance: Noticeable changes in the color of the medium or the formation of precipitate.[2]
-
Irreproducible data: High variability between experimental replicates can suggest inconsistent compound stability.[2]
Q3: How should I prepare and store my stock solution of this compound to maximize its stability?
A3: Most small molecule inhibitors are dissolved in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[3] To ensure stability:
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
-
Protect the stock solution from light if the compound is known to be light-sensitive.
-
When preparing your working concentration, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: Can components of the cell culture medium affect the stability of this compound?
A4: Yes, components in the cell culture medium can interact with and affect the stability of small molecules. These can include:
-
Serum proteins: Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules, potentially affecting their availability and stability.
-
Amino acids and vitamins: Certain media components may react with the inhibitor.
-
pH: The pH of the medium (typically 7.2-7.4) can influence the rate of hydrolysis for some compounds.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of this compound | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture medium over the course of the experiment. 2. Precipitation: The inhibitor may have poor solubility in the aqueous medium, leading to precipitation. | 1. Assess Stability: Perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions (see Experimental Protocol below). 2. Frequent Media Changes: If the compound is found to be unstable, replenish the media with fresh inhibitor at regular intervals. 3. Solubility Check: Visually inspect the medium for any precipitate after adding the inhibitor. Consider a stepwise dilution to avoid "solvent shock". |
| High variability between experimental replicates | 1. Inconsistent Sample Handling: Variations in incubation times or pipetting can lead to variability. 2. Incomplete Solubilization: The stock solution may not be fully dissolved. | 1. Standardize Procedures: Ensure consistent timing for all experimental steps. Use calibrated pipettes. 2. Ensure Complete Dissolution: Gently warm or sonicate the stock solution to ensure the inhibitor is fully dissolved before use. |
| Vehicle control (e.g., DMSO) shows a biological effect | High Solvent Concentration: The final concentration of the solvent is too high, causing cellular toxicity. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure all experimental wells, including the untreated control, contain the same final concentration of the vehicle. |
Data Presentation
The following table presents hypothetical stability data for this compound in two common cell culture media. This data is for illustrative purposes only to demonstrate how stability data can be presented. Actual stability should be determined experimentally.
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | RPMI-1640 (serum-free) (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.2 |
| 2 | 95.3 ± 3.5 | 96.1 ± 2.9 | 92.4 ± 4.1 | 93.7 ± 3.3 |
| 8 | 82.1 ± 4.2 | 85.7 ± 3.8 | 75.6 ± 5.5 | 78.9 ± 4.7 |
| 24 | 55.9 ± 5.1 | 60.3 ± 4.5 | 40.2 ± 6.8 | 45.1 ± 5.9 |
| 48 | 28.7 ± 6.3 | 32.5 ± 5.8 | 15.8 ± 7.2 | 18.4 ± 6.4 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the concentration of the compound at each time point to the concentration at time 0 using an analytical method like HPLC-MS. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (HPLC or LC-MS/MS)
-
Acetonitrile or other suitable organic solvent for extraction
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to be tested to the final working concentration used in your experiments (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation:
-
Aliquot the working solution into sterile, low-binding tubes or wells of a plate.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot from each sample.
-
The 0-hour time point should be collected immediately after preparing the working solution.
-
-
Sample Processing:
-
To each aliquot, add a volume of cold acetonitrile (typically 2-3 times the sample volume) to precipitate proteins and extract the compound.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
Analytical Measurement:
-
Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by normalizing the concentration to the average concentration at time 0.
-
% Remaining = (Concentration at time t / Average Concentration at time 0) x 100
-
Visualizations
Caption: RIPK1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Assessing Inhibitor Stability.
References
Technical Support Center: Ripk1-IN-17 Target Engagement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the target engagement of Ripk1-IN-17 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key serine/threonine kinase that plays a critical role in regulating inflammation and multiple cell death pathways, including apoptosis and necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for the induction of necroptosis.[4][5] this compound works by binding to the kinase domain of RIPK1, thereby inhibiting its catalytic activity and preventing the downstream signaling events that lead to necroptosis.
Q2: Why is it important to confirm this compound target engagement in cells?
Confirming that this compound directly interacts with and inhibits RIPK1 in a cellular context is a crucial step for several reasons:
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Validation of experimental results: It ensures that the observed cellular phenotype (e.g., inhibition of necroptosis) is a direct consequence of RIPK1 inhibition and not due to off-target effects.
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Dose-response relationship: It helps in determining the effective concentration of the inhibitor required to engage the target in your specific cell system.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies: In drug development, confirming target engagement is essential for correlating drug exposure with its pharmacological effect.
Q3: What are the primary methods to confirm this compound target engagement in cells?
Several robust methods can be employed to confirm the engagement of this compound with its target, RIPK1, in a cellular environment. The choice of method may depend on the available resources and the specific experimental question. The most common approaches include:
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Western Blot for Phospho-RIPK1 (p-RIPK1): A direct biochemical method to assess the inhibition of RIPK1 kinase activity.
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Cellular Thermal Shift Assay (CETSA®): A biophysical assay that measures the direct binding of the inhibitor to RIPK1 in intact cells.
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NanoBRET™ Target Engagement Assay: A live-cell proximity-based assay to quantify inhibitor binding to RIPK1.
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Target Engagement Assessment for RIPK1 (TEAR1) Assay: An immunoassay based on competitive binding between the inhibitor and a specific antibody.
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Functional Cellular Assays (Necroptosis Inhibition): An indirect but physiologically relevant method that measures the downstream effect of RIPK1 inhibition.
Troubleshooting Guides
Western Blot for Phospho-RIPK1
Issue: No or weak p-RIPK1 signal in the positive control (stimulated, untreated cells).
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Possible Cause: Inefficient stimulation of the necroptosis pathway.
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Solution: Ensure that the stimulus (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK) is fresh and used at the optimal concentration for your cell line. The timing of stimulation is also critical.
-
-
Possible Cause: Low abundance of RIPK1 in the chosen cell line.
-
Solution: Use a cell line known to express sufficient levels of RIPK1 (e.g., HT-29, L929). You may need to immunoprecipitate RIPK1 before Western blotting to enrich for the protein.
-
-
Possible Cause: Poor antibody quality.
-
Solution: Use a validated antibody specific for phosphorylated RIPK1 (e.g., p-S166). Check the antibody datasheet for recommended applications and dilutions.
-
Issue: No decrease in p-RIPK1 signal with this compound treatment.
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Possible Cause: Insufficient concentration or incubation time of the inhibitor.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and pre-incubation time for this compound in your cell system.
-
-
Possible Cause: The inhibitor is degraded or inactive.
-
Solution: Ensure proper storage of the inhibitor. Use a fresh stock for your experiments.
-
Cellular Thermal Shift Assay (CETSA®)
Issue: High variability between replicates.
-
Possible Cause: Inconsistent heating of samples.
-
Solution: Use a PCR cycler with a heated lid for precise and uniform temperature control. Ensure all samples are heated for the same duration.
-
-
Possible Cause: Inefficient cell lysis.
-
Solution: Optimize the lysis buffer and procedure (e.g., freeze-thaw cycles, sonication) to ensure complete cell lysis and protein extraction.
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Issue: No significant thermal shift observed with this compound.
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Possible Cause: The concentration of the inhibitor is too low to cause a detectable stabilization of RIPK1.
-
Solution: Increase the concentration of this compound. It is advisable to test a range of concentrations.
-
-
Possible Cause: The chosen temperature range is not optimal for detecting the stabilization of RIPK1.
-
Solution: Perform a temperature gradient experiment to identify the optimal melting temperature of RIPK1 in your cell line.
-
Quantitative Data Summary
The following table summarizes the potency of various RIPK1 inhibitors from different assays, providing a reference for expected outcomes.
| Inhibitor | Assay Type | Cell Line | Potency (IC50/EC50/Kd) | Reference |
| GSK2593074A | Necroptosis Inhibition | HT-29, L929, MOVAS | ~3 nM | |
| GSK2593074A | Competitive Binding | - | 12 nM (Kd) | |
| Necrostatin-1 (Nec-1) | Necroptosis Inhibition | 293T | 490 nM | |
| RIPA-56 | Necroptosis Inhibition | L929 | 27 nM | |
| Takeda compound 22 | CETSA® | Jurkat | - | |
| GSK'253 | TEAR1 Assay | - | 3.1 ng/mL | |
| DHP76 | ADP-Glo | - | 1.0 nM | |
| DHP76 | Necroptosis Inhibition | L929 | 4.0 nM |
Experimental Protocols
Protocol 1: Western Blot for Phospho-RIPK1
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Cell Seeding: Seed cells (e.g., HT-29) in a 6-well plate and allow them to adhere overnight.
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Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
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Stimulation: Induce necroptosis by treating the cells with a cocktail of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM) for the predetermined optimal time.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-RIPK1 (S166) and total RIPK1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and calculate the ratio of p-RIPK1 to total RIPK1. A decrease in this ratio upon treatment with this compound confirms target engagement.
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Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells in suspension or adherent cells with this compound or vehicle control at the desired concentration for a specified duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40°C to 65°C) for 3 minutes using a PCR cycler, followed by cooling at room temperature for 3 minutes.
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Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection:
-
Collect the supernatant and analyze the amount of soluble RIPK1 by Western blot, ELISA, or other immunoassays like AlphaLISA® or MSD®.
-
-
Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Necroptosis Inhibition Assay
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Cell Seeding: Seed cells (e.g., HT-29) in a 96-well plate and incubate for 24 hours.
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Compound Treatment: Pre-treat the cells with a serial dilution of this compound or other inhibitors for 1-2 hours.
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Induction of Necroptosis: Add a cocktail of TNFα, a SMAC mimetic, and z-VAD-FMK to induce necroptosis.
-
Incubation: Incubate the plate for 18-24 hours.
-
Viability Measurement: Assess cell viability using a commercially available assay such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value. A dose-dependent increase in cell viability indicates that this compound is inhibiting necroptosis.
Visualizations
Caption: RIPK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blotting of p-RIPK1.
Caption: General Workflow for the Cellular Thermal Shift Assay (CETSA®).
References
- 1. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for necroptosis and activity of RIP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Ripk1-IN-17 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ripk1-IN-17 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical signaling node that regulates multiple cellular processes, including inflammation, apoptosis, and necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of programmed cell death.[4][5] this compound likely binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of the downstream necroptotic pathway.
Q2: What are the typical signs of developing resistance to this compound in my cell cultures?
In long-term studies, the development of resistance to this compound can manifest in several ways:
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Decreased Efficacy: A gradual or sudden increase in the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound is required to induce the same level of cell death.
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Altered Cellular Morphology: Cells may no longer exhibit the characteristic morphology of necroptosis (e.g., cell swelling, membrane rupture) upon treatment.
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Reduced Phosphorylation of Downstream Targets: Western blot analysis may show a decrease in the phosphorylation of MLKL (Mixed Lineage Kinase Domain-Like), a key substrate of the RIPK1-RIPK3 signaling axis, even in the presence of a necroptotic stimulus.
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, based on studies of other kinase inhibitors and cell death pathways, potential mechanisms include:
-
Mutations in the RIPK1 Kinase Domain: Alterations in the amino acid sequence of the RIPK1 kinase domain could prevent the binding of this compound, thereby rendering the inhibitor ineffective.
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Upregulation of Pro-Survival Pathways: Cells may adapt by increasing the activity of pro-survival signaling pathways, such as NF-κB, which can counteract the pro-death signal initiated by RIPK1 activation.
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Alterations in Downstream Necroptosis Machinery: Mutations or altered expression of downstream components of the necroptosis pathway, such as RIPK3 or MLKL, could bypass the need for RIPK1 kinase activity.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy over time.
Question: My cells are becoming less sensitive to this compound in my long-term experiment. How can I troubleshoot this?
Answer:
A gradual loss of efficacy, indicated by an increasing EC50 value, is a common sign of acquired resistance. Here is a step-by-step guide to investigate this issue:
Step 1: Confirm the Integrity of the Compound and Assay System.
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Compound Stability: Ensure that your stock of this compound has not degraded. Prepare a fresh stock solution and repeat the experiment.
-
Cell Viability Assay: Verify that your cell viability assay (e.g., CellTiter-Glo) is performing correctly by using a positive control for cell death that is independent of the RIPK1 pathway.
Step 2: Assess Target Engagement.
-
Biochemical Assays: Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay, to confirm that this compound is still binding to RIPK1 in your cells. A lack of binding would suggest a mutation in the drug-binding site.
Step 3: Analyze the RIPK1 Signaling Pathway.
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Western Blot Analysis: Profile the key proteins in the necroptosis pathway. Look for changes in the expression levels of RIPK1, RIPK3, and MLKL. Also, assess the phosphorylation status of RIPK1 and MLKL upon stimulation in the presence and absence of this compound. A lack of pMLKL induction despite a necroptotic stimulus would suggest a block in the pathway.
-
Immunoprecipitation: Perform co-immunoprecipitation of RIPK1 and RIPK3 to determine if the formation of the necrosome is inhibited by this compound. In resistant cells, this interaction might be restored.
Step 4: Sequence the RIPK1 Gene.
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If you suspect a mutation in the target protein, isolate genomic DNA or RNA from your resistant cell population and sequence the coding region of the RIPK1 gene to identify any potential mutations in the kinase domain.
Step 5: Investigate Compensatory Pathways.
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Pathway Analysis: Use techniques like RNA sequencing or proteomic analysis to identify upregulated pro-survival pathways (e.g., NF-κB, MAPK) in the resistant cells.
Issue 2: Complete lack of response to this compound in a previously sensitive cell line.
Question: My cell line, which was previously sensitive to this compound, is now completely resistant. What should I do?
Answer:
A complete loss of sensitivity may indicate a more profound change in the cellular machinery.
Step 1: Verify Cell Line Identity.
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Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
Step 2: Assess Expression of Key Necroptotic Proteins.
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Western Blot: Perform a comprehensive Western blot to check for the expression of RIPK1, RIPK3, and MLKL. A complete loss of expression of any of these key proteins would render the necroptotic pathway non-functional.
Step 3: Investigate Upstream Signaling.
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Receptor Expression: Ensure that the cells are still expressing the relevant receptor (e.g., TNFR1) for your necroptosis-inducing stimulus.
Step 4: Consider Alternative Cell Death Pathways.
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If the necroptosis pathway is compromised, cells might be undergoing apoptosis. Assess for markers of apoptosis, such as cleaved caspase-3 and PARP cleavage, by Western blot.
Quantitative Data
The following tables provide example data that can be generated during the troubleshooting process. The values for "this compound" are hypothetical but representative of a potent RIPK1 inhibitor.
Table 1: Efficacy of this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | EC50 (nM) |
| HT-29 (Sensitive) | TNFα + Smac Mimetic + z-VAD-FMK | 15 |
| HT-29 (Resistant) | TNFα + Smac Mimetic + z-VAD-FMK | >1000 |
Table 2: Target Engagement of this compound
| Cell Line | Assay | IC50 (nM) |
| HT-29 (Sensitive) | NanoBRET | 25 |
| HT-29 (Resistant) | NanoBRET | >5000 |
Table 3: Western Blot Densitometry Analysis (Fold Change vs. Untreated)
| Cell Line | Treatment | p-RIPK1 (S166) | p-MLKL (S358) |
| HT-29 (Sensitive) | Necroptotic Stimulus | 5.2 | 8.1 |
| HT-29 (Sensitive) | Stimulus + this compound | 1.1 | 1.3 |
| HT-29 (Resistant) | Necroptotic Stimulus | 5.5 | 7.9 |
| HT-29 (Resistant) | Stimulus + this compound | 4.9 | 7.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound for 1 hour.
-
Induce necroptosis by adding the appropriate stimulus (e.g., TNFα, Smac mimetic, and z-VAD-FMK).
-
Incubate for the desired time (e.g., 24 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Protocol 2: Western Blot Analysis of the RIPK1 Pathway
-
Treat cells as described in the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RIPK1 (S166), RIPK1, p-MLKL (S358), MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Co-Immunoprecipitation of RIPK1 and RIPK3
-
Treat cells to induce necrosome formation (typically 4-6 hours).
-
Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-RIPK1 antibody or an isotype control IgG overnight at 4°C.
-
Add fresh Protein A/G magnetic beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with IP lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against RIPK1 and RIPK3.
Visualizations
Caption: RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.
Caption: Troubleshooting workflow for investigating resistance to this compound.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Ripk1-IN-17 Activity in a New Cell Line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of Ripk1-IN-17 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Its primary mechanism of action is the inhibition of the kinase activity of RIPK1, which is a critical regulator of necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound prevents the downstream phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), thereby blocking the formation of the necrosome complex and subsequent cell death. It has a binding affinity (Kd) for RIPK1 of 17 nM.
Q2: What is the recommended starting concentration for this compound in a new cell line?
While a specific EC50 for this compound in a cell-based necroptosis assay has not been widely published, a good starting point for dose-response experiments is to test a range of concentrations from 10 nM to 10 µM. Based on its high binding affinity (Kd = 17 nM), you may observe effects in the nanomolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I induce necroptosis in my cell line to test the activity of this compound?
Necroptosis can be induced in susceptible cell lines by stimulating death receptors, most commonly the TNF receptor 1 (TNFR1), while simultaneously inhibiting caspase-8. A widely used method is the co-treatment of cells with:
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TNFα (Tumor Necrosis Factor-alpha): To activate the TNFR1 pathway.
-
A SMAC mimetic (e.g., Birinapant, BV6): To antagonize inhibitor of apoptosis proteins (IAPs), promoting the formation of the pro-necroptotic complex.
-
A pan-caspase inhibitor (e.g., z-VAD-fmk): To block apoptosis and shunt the signaling towards necroptosis.
The optimal concentrations of these reagents will vary depending on the cell line and should be determined empirically.
Q4: What are the key molecular markers to confirm this compound activity?
The primary molecular markers to assess the on-target activity of this compound are the phosphorylation states of key proteins in the necroptosis pathway. You should observe a decrease in the phosphorylation of:
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p-RIPK1 (Ser166): A marker of RIPK1 kinase activation.
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p-RIPK3 (Ser227): A downstream target of RIPK1 kinase activity.
-
p-MLKL (Ser358): The final downstream kinase in the necroptome, whose phosphorylation leads to its oligomerization and execution of cell death.
Q5: What cell lines are suitable for studying this compound activity?
Several cell lines are known to be good models for studying RIPK1-dependent necroptosis and are therefore suitable for validating this compound. These include:
-
HT-29 (human colon adenocarcinoma): A well-characterized cell line for necroptosis studies.
-
L929 (mouse fibrosarcoma): Highly sensitive to TNFα-induced necroptosis.
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Jurkat (human T-cell leukemia): Can be induced to undergo necroptosis, particularly FADD-deficient Jurkat cells.
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Bone Marrow-Derived Macrophages (BMDMs): Primary cells that are physiologically relevant models for studying inflammation and necroptosis.
It is essential to confirm that your chosen cell line expresses the core necroptosis machinery proteins: RIPK1, RIPK3, and MLKL.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of cell death observed with this compound | 1. Suboptimal inhibitor concentration. | Perform a dose-response experiment with this compound (e.g., 10 nM to 10 µM) to determine the EC50 in your cell line. |
| 2. Inefficient necroptosis induction. | Optimize the concentrations of TNFα, SMAC mimetic, and z-VAD-fmk. Confirm that your cell line expresses RIPK1, RIPK3, and MLKL via Western blot. | |
| 3. Cell death is not RIPK1-dependent. | The observed cell death may be apoptotic or mediated by other pathways. Perform control experiments without the pan-caspase inhibitor to assess apoptosis. Consider using RIPK1 knockout/knockdown cells as a negative control. | |
| 4. This compound degradation. | Ensure proper storage of the compound. Prepare fresh dilutions for each experiment. Consider the stability of the compound in your cell culture medium over the course of the experiment. | |
| High background cell death in control wells | 1. Cell line is overly sensitive to stimuli. | Reduce the concentration of TNFα, SMAC mimetic, or z-VAD-fmk. |
| 2. Poor cell health or culture conditions. | Ensure cells are healthy and not overgrown before starting the experiment. Check for contamination. | |
| 3. Toxicity of the vehicle (e.g., DMSO). | Ensure the final concentration of the vehicle is low (typically ≤ 0.1%) and consistent across all wells. Run a vehicle-only control. | |
| Inconsistent results between experiments | 1. Variation in cell density or passage number. | Use cells within a consistent passage number range. Ensure uniform cell seeding density. |
| 2. Reagent variability. | Aliquot and store reagents properly to avoid repeated freeze-thaw cycles. Use the same batch of reagents for a set of experiments. | |
| 3. Timing of treatments. | Adhere to a strict and consistent timeline for pre-incubation with the inhibitor and induction of necroptosis. | |
| No decrease in p-RIPK1 or p-MLKL with this compound treatment | 1. Insufficient inhibitor concentration. | Increase the concentration of this compound based on your dose-response data. |
| 2. Timing of lysate collection is not optimal. | Perform a time-course experiment to determine the peak of RIPK1 and MLKL phosphorylation after necroptosis induction. Collect lysates at this optimal time point. | |
| 3. Poor antibody quality. | Use validated antibodies for p-RIPK1 (Ser166) and p-MLKL (Ser358). Run positive and negative controls to ensure antibody specificity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound in a new cell line.
Materials:
-
Your new cell line
-
This compound
-
TNFα (human or mouse, depending on the cell line)
-
SMAC mimetic (e.g., Birinapant)
-
z-VAD-fmk
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. A common starting range is 10 µM down to 10 nM. Add the diluted inhibitor to the appropriate wells and incubate for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Necroptosis Induction: Prepare a necroptosis induction cocktail containing TNFα, SMAC mimetic, and z-VAD-fmk at their pre-determined optimal concentrations. Add this cocktail to all wells except for the untreated control wells.
-
Incubation: Incubate the plate for a period sufficient to induce significant cell death (typically 6-24 hours, this should be optimized for your cell line).
-
Cell Viability Measurement: Measure cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated, necroptosis-induced control. Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
| Parameter | Recommended Starting Range |
| Cell Seeding Density | Cell line dependent (aim for 70-80% confluency at the end of the experiment) |
| This compound Concentration | 10 nM - 10 µM (logarithmic dilutions) |
| TNFα Concentration | 10 - 100 ng/mL |
| SMAC Mimetic Concentration | 100 nM - 1 µM |
| z-VAD-fmk Concentration | 20 - 50 µM |
| Incubation Time | 6 - 24 hours |
Protocol 2: Western Blot Analysis of p-RIPK1 and p-MLKL
This protocol is for confirming the on-target activity of this compound by assessing the phosphorylation of key necroptosis markers.
Materials:
-
Your new cell line
-
This compound
-
Necroptosis induction reagents (TNFα, SMAC mimetic, z-VAD-fmk)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with the determined optimal concentration of this compound (or a vehicle control) for 1-2 hours. Induce necroptosis as described in Protocol 1.
-
Lysate Preparation: At the optimal time point for phosphorylation (determined by a time-course experiment, typically 2-8 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Quantify the protein concentration of the lysates.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
| Antibody | Typical Dilution |
| p-RIPK1 (Ser166) | 1:1000 |
| Total RIPK1 | 1:1000 |
| p-MLKL (Ser358) | 1:1000 |
| Total MLKL | 1:1000 |
| β-actin | 1:5000 |
Visualizations
Caption: RIPK1 signaling pathway leading to apoptosis or necroptosis.
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting decision tree for this compound validation.
Validation & Comparative
A Comparative Guide to RIPK1 Inhibitors: Ripk1-IN-17 vs. Necrostatin-1s
For Researchers, Scientists, and Drug Development Professionals
In the landscape of necroptosis research and therapeutic development, the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising strategy. This guide provides a comparative overview of two RIPK1 inhibitors: Ripk1-IN-17 and the well-characterized Necrostatin-1s (Nec-1s). This comparison aims to assist researchers in selecting the appropriate tool compound for their studies by presenting available efficacy data, outlining experimental methodologies, and visualizing the relevant signaling pathways.
Introduction to RIPK1 and Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular life and death decisions.[1][2] It plays a central role in the signaling cascades initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1).[2][3] Depending on the cellular context and post-translational modifications, RIPK1 can promote cell survival through the activation of the NF-κB pathway or induce programmed cell death via apoptosis or necroptosis.[2]
Necroptosis is a form of regulated necrosis that is executed by a signaling complex known as the necrosome. This pathway is typically activated when caspase-8, a key component of the apoptotic machinery, is inhibited or absent. In such scenarios, RIPK1, along with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), forms the necrosome, leading to the phosphorylation of MLKL, its oligomerization, and translocation to the plasma membrane, ultimately causing cell lysis and the release of damage-associated molecular patterns (DAMPs). Given the pro-inflammatory nature of necroptosis, its dysregulation has been implicated in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.
Compound Overview
Necrostatin-1s (Nec-1s) is a stable and more specific analog of Necrostatin-1 (Nec-1). It is a widely used tool compound for studying the role of RIPK1 kinase activity in necroptosis. Nec-1s allosterically inhibits RIPK1 by binding to a pocket adjacent to the ATP-binding site, thereby locking the kinase in an inactive conformation. Unlike its predecessor Nec-1, Nec-1s does not significantly inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, making it a more specific probe for RIPK1-dependent processes.
This compound is described as an orally active and selective RIPK1 inhibitor. Information available from commercial suppliers indicates that it specifically inhibits necroptosis by targeting the phosphorylation of RIPK1, RIPK3, and MLKL. It is reported to show no significant inhibition of RIPK3. However, detailed peer-reviewed studies on its synthesis, characterization, and direct comparative efficacy with other RIPK1 inhibitors are limited in the public domain. The available data primarily originates from vendor-provided information.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Necrostatin-1s. It is important to note that the data for this compound is limited and derived from a commercial source, while the data for Necrostatin-1s is supported by multiple peer-reviewed publications.
| Parameter | This compound | Necrostatin-1s | References |
| Binding Affinity (Kd) | 17 nM | Not widely reported | |
| In Vitro Potency (IC50/EC50) | Not available | IC50 (RIPK1 kinase): ~182 nMEC50 (Necroptosis): ~494 nM (in Jurkat cells) | |
| Selectivity | No significant inhibition of RIPK3 | Does not inhibit IDO | |
| Oral Bioavailability | Orally active | Not well-characterized, but Nec-1 has shown oral bioavailability in rats |
Table 1: In Vitro Efficacy and Selectivity. This table provides a summary of the available in vitro data for both compounds. A direct comparison of potency is challenging due to the lack of publicly available IC50/EC50 values for this compound.
| Parameter | This compound | Necrostatin-1s | References |
| In Vivo Model | Systemic Inflammatory Response Syndrome (SIRS) in mice | Various models including SIRS, ischemia-reperfusion injury, and inflammatory diseases | |
| Reported Efficacy | Protects mice from hypothermia and death | Reduces mortality, tissue damage, and inflammation |
Table 2: In Vivo Efficacy. This table summarizes the reported in vivo activities of the two inhibitors. Both compounds have shown efficacy in preclinical models of inflammatory disease.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the experimental approaches to evaluate them, the following diagrams illustrate the RIPK1-mediated necroptosis pathway and a general workflow for inhibitor testing.
Caption: RIPK1 signaling in survival and necroptosis pathways.
Caption: A typical workflow for evaluating novel RIPK1 inhibitors.
Detailed Experimental Protocols
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the activity of RIPK1 by quantifying the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human RIPK1 enzyme
-
Substrate (e.g., myelin basic protein)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (this compound, Necrostatin-1s)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant RIPK1 enzyme, and the substrate.
-
Add the diluted test compounds to the wells. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a background control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit protocol. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Necroptosis Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Human (e.g., HT-29) or murine (e.g., L929) cell lines susceptible to necroptosis
-
Cell culture medium and supplements
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
Test compounds (this compound, Necrostatin-1s)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear-bottom white plates
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding the combination of TNF-α, SMAC mimetic, and z-VAD-FMK. Include control wells with cells only (100% viability) and cells with necroptosis-inducing agents and DMSO (0% protection).
-
Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.
-
In Vivo Mouse Model of TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS)
This model is used to evaluate the in vivo efficacy of RIPK1 inhibitors in preventing lethal inflammation.
-
Materials:
-
C57BL/6 mice
-
Recombinant murine TNF-α
-
Test compounds (this compound, Necrostatin-1s) formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
-
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage) at a specified time before TNF-α challenge.
-
Inject the mice with a lethal dose of murine TNF-α (e.g., intraperitoneally).
-
Monitor the mice for signs of morbidity, including body temperature changes and survival, over a defined period (e.g., 24-48 hours).
-
Record the survival data and analyze it using Kaplan-Meier survival curves.
-
At the end of the experiment, or at specified time points, blood and tissues can be collected for biomarker analysis (e.g., cytokine levels, histopathology) to assess the extent of inflammation and tissue damage.
-
Conclusion and Future Directions
Necrostatin-1s is a well-established and specific inhibitor of RIPK1 kinase activity, supported by a substantial body of scientific literature. It serves as a valuable tool for investigating the role of necroptosis in various physiological and pathological processes.
This compound, based on the limited available information, appears to be a potent and selective RIPK1 inhibitor with demonstrated in vivo activity. However, a comprehensive and objective comparison with Necrostatin-1s is hampered by the lack of peer-reviewed data detailing its biochemical and cellular characterization, as well as head-to-head comparative studies.
For researchers considering the use of this compound, it is crucial to independently validate its potency, selectivity, and mechanism of action using the experimental protocols outlined in this guide. Direct comparison with a well-characterized inhibitor like Necrostatin-1s within the same experimental system is highly recommended to ensure the reliability and reproducibility of the findings.
Future peer-reviewed publications detailing the discovery, structure-activity relationship, and comprehensive biological evaluation of this compound are needed to fully establish its profile as a RIPK1 inhibitor and to allow for a more definitive comparison with other available tool compounds. Such studies will be invaluable to the scientific community working to unravel the complexities of RIPK1 signaling and its therapeutic potential.
References
A Comparative Guide to RIPK3 Inhibition: GSK'872 vs. an Alternative
An initial search for "Ripk1-IN-17" did not yield information on a publicly documented compound with this specific designation, suggesting it may be an internal code or a less common tool compound. Therefore, this guide provides a comparative analysis of the well-characterized and potent RIPK3 inhibitor, GSK'872, against another well-documented alternative.
For researchers and drug development professionals investigating necroptosis, the selection of a potent and specific inhibitor for Receptor-Interacting Protein Kinase 3 (RIPK3) is critical. GSK'872 is a widely used and potent tool compound for this purpose. This guide provides a detailed comparison of GSK'872 with other known RIPK3 inhibitors, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action and Specificity
GSK'872 is a potent and selective inhibitor of RIPK3 kinase activity.[1][2][3][4][5] It binds to the kinase domain of RIPK3, preventing the autophosphorylation and subsequent phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL). This action effectively blocks the execution of necroptosis, a form of regulated cell death. GSK'872 exhibits high selectivity for RIPK3 over a large panel of other kinases, including the closely related RIPK1. However, it is important to note that at higher concentrations (typically in the micromolar range), GSK'872 has been observed to induce apoptosis through a RIPK3-dependent mechanism that involves the recruitment of RIPK1 and FADD to activate caspase-8.
Quantitative Comparison of RIPK3 Inhibitors
The following table summarizes the key quantitative data for GSK'872, providing a clear comparison of its potency in both biochemical and cellular assays.
| Inhibitor | Target(s) | IC50 (Biochemical Assay) | Kd | Cellular Assay EC50 | Key Sourced Publications |
| GSK'872 | RIPK3 | 1.3 nM (kinase activity) | 1.8 nM (binding affinity) | 100-1000 fold higher than biochemical IC50 | 6 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are protocols for key experiments used to characterize RIPK3 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of purified RIPK3 enzyme.
Materials:
-
Purified recombinant human RIPK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Myelin Basic Protein (MBP))
-
Test inhibitor (e.g., GSK'872) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the purified RIPK3 enzyme.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate (MBP). The final ATP concentration should be close to the Km value for RIPK3.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Necroptosis Assay
This assay determines the concentration at which an inhibitor can protect cells from necroptotic cell death.
Materials:
-
Human colorectal adenocarcinoma HT-29 cells or other suitable cell line
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Human Tumor Necrosis Factor-alpha (TNFα)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
SMAC mimetic (e.g., BV6)
-
Test inhibitor (e.g., GSK'872) dissolved in DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of human TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Visualizing the Necroptosis Pathway and Experimental Workflow
To better understand the context of RIPK3 inhibition, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: Necroptosis signaling cascade and the point of GSK'872 inhibition.
Caption: A generalized workflow for evaluating the efficacy of RIPK3 inhibitors.
References
- 1. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Ripk1-IN-17's inhibitory effect on RIPK1 kinase activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of selected small molecule inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1). Due to the limited availability of public data for "Ripk1-IN-17," this document focuses on a comparative validation of three well-characterized RIPK1 inhibitors: Necrostatin-1s (Nec-1s) , GSK2982772 , and PK68 . The guide details their performance in biochemical and cellular assays, provides comprehensive experimental protocols, and visualizes key pathways and workflows to aid in the design and interpretation of RIPK1 inhibitor validation studies.
Introduction to RIPK1 and its Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] Its kinase activity is a key driver of necroptosis, a form of regulated necrosis implicated in various inflammatory and neurodegenerative diseases.[3][4] Consequently, the development of specific RIPK1 kinase inhibitors is a promising therapeutic strategy for these conditions.[5] Validating the efficacy and specificity of these inhibitors is crucial for their development as therapeutic agents.
Comparative Analysis of RIPK1 Inhibitors
The following tables summarize the reported inhibitory activities of Necrostatin-1s, GSK2982772, and PK68 from various studies. It is important to note that direct comparison of absolute values across different publications should be approached with caution due to potential variations in experimental conditions.
Biochemical Activity
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Necrostatin-1s | Human RIPK1 | ADP-Glo | ~20 | |
| GSK2982772 | Human RIPK1 | ADP-Glo | 5.7 | |
| PK68 | Human RIPK1 | ADP-Glo | 90 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cellular Activity
| Inhibitor | Cell Line | Assay Type | EC50 (nM) | Reference |
| Necrostatin-1s | L929 | Necroptosis | ~500 | |
| GSK2982772 | U937 | Necroptosis | 0.34 | |
| PK68 | L929 | Necroptosis | 14-22 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of RIPK1 inhibitors.
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced by the RIPK1 kinase reaction, providing a direct measure of its activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound, Nec-1s, etc.)
-
96-well or 384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 96-well plate, add 5 µL of the test inhibitor solution. b. Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase assay buffer. c. Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. d. Incubate the reaction mixture at 30°C for 1 hour.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: TNF-α-induced Necroptosis in HT-29 Cells
This cell-based assay assesses the ability of an inhibitor to protect cells from necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Test inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom black plates
Procedure:
-
Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test inhibitors for 1 hour.
-
Induction of Necroptosis: Add a mixture of TNF-α (e.g., 100 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control (100% viability) and the necroptosis-induced control (0% viability). Calculate the EC50 value by fitting the data to a dose-response curve.
Visualizations
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-α-induced signaling pathways, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis).
Caption: RIPK1 signaling pathways initiated by TNF-α.
Experimental Workflow for RIPK1 Inhibitor Validation
This diagram outlines the general workflow for validating the inhibitory effect of a compound on RIPK1 kinase activity, from initial biochemical screening to cellular confirmation.
Caption: Workflow for validating RIPK1 inhibitors.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
Ripk1-IN-17 compared to other commercially available RIPK1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including apoptosis and necroptosis. Its central role in these processes makes it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases. This guide provides an objective comparison of Ripk1-IN-17 with other commercially available RIPK1 inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of RIPK1 Inhibitors
The following table summarizes the key quantitative data for this compound and other well-characterized, commercially available RIPK1 inhibitors. The data is compiled from various sources to provide a comparative overview of their potency in both biochemical and cellular assays.
| Inhibitor | Type | Target(s) | Biochemical Potency (IC50/Kd) | Cellular Potency (EC50) | Key Features |
| This compound | Selective | RIPK1 | Kd: 17 nM [1] | Not available | Orally active, selective RIPK1 inhibitor.[1] It specifically inhibits necroptosis by targeting RIPK1, which in turn prevents the phosphorylation of downstream RIPK3 and MLKL.[1] It has been shown to protect mice from hypothermia and death in a TNF-induced systemic inflammatory response syndrome (SIRS) model.[1] |
| Nec-1s | Selective | RIPK1 | IC50: ~182 nM (in vitro kinase assay) | EC50: 494 nM (FADD-deficient Jurkat cells, TNF-α-induced necroptosis)[2] | A stable and more specific analog of Necrostatin-1, a widely used tool compound for studying necroptosis. |
| GSK2982772 | Selective | RIPK1 | IC50: 16 nM (human RIPK1) | Not available | A potent and orally active ATP-competitive inhibitor of RIPK1 that has been evaluated in clinical trials for inflammatory diseases. |
| RIPA-56 | Selective | RIPK1 | IC50: 13 nM (ADP-Glo assay) | EC50: 27 nM (L929 cells, TNFα/z-VAD-FMK-induced necrosis) | A potent, selective, and metabolically stable RIPK1 inhibitor with oral bioavailability. |
| Ponatinib | Multi-kinase | RIPK1, RIPK3, Bcr-Abl, etc. | IC50: 12 nM (RIPK1), 5.7 nM (RIPK3) (ADP-Glo assay) | EC50: 34 nM (Jurkat cell necroptosis assay) | A clinically approved anti-cancer agent that also potently inhibits RIPK1 and RIPK3, making it a useful tool for studying dual inhibition. |
Note on Potency Metrics:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a target enzyme by 50% in a biochemical assay.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response in a cellular assay.
-
Kd (Dissociation constant): A measure of the binding affinity of an inhibitor to its target. A lower Kd value indicates a higher binding affinity. While not a direct measure of inhibition in a functional assay, it is a strong indicator of an inhibitor's potency.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for a biochemical kinase assay and a cellular necroptosis assay.
Biochemical RIPK1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DTT
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the kinase reaction buffer with fresh DTT. Serially dilute the test inhibitors to the desired concentrations in the kinase reaction buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant RIPK1 enzyme and MBP substrate to their final working concentrations in the kinase reaction buffer.
-
Kinase Reaction:
-
Add the kinase reaction buffer to each well.
-
Add the test inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add the RIPK1 enzyme to all wells except the negative control.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP and MBP substrate to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay (TNF-α-induced in HT-29 cells)
This assay measures the ability of an inhibitor to protect cells from necroptosis induced by Tumor Necrosis Factor-alpha (TNF-α) in the presence of a pan-caspase inhibitor.
Materials:
-
HT-29 human colorectal adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α
-
SMAC mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Test inhibitors (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Induction of Necroptosis: Add a cocktail of TNF-α (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells to induce necroptosis.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated control and determine the EC50 value by fitting the data to a dose-response curve.
Visualizing Key Pathways and Processes
To better understand the context of RIPK1 inhibition, the following diagrams illustrate the core signaling pathway and a general workflow for inhibitor evaluation.
Caption: RIPK1 Signaling Pathway.
Caption: Inhibitor Evaluation Workflow.
Conclusion
The selection of a RIPK1 inhibitor is highly dependent on the specific research question. This compound, with its reported oral activity and protective effects in in vivo models, presents a valuable tool for preclinical studies. Its high binding affinity, as indicated by its Kd value, suggests it is a potent inhibitor. For researchers requiring a well-characterized inhibitor with extensive publicly available data, GSK2982772 and RIPA-56 are excellent choices, with the former having the advantage of clinical trial data. Nec-1s remains a foundational tool for studying necroptosis, while ponatinib offers a unique profile for investigating the effects of dual RIPK1/RIPK3 inhibition. This guide provides a starting point for researchers to make an informed decision based on the currently available data. Further head-to-head studies will be invaluable in elucidating the nuanced differences between these promising molecules.
References
A Comparative Guide to Evaluating Ripk1-IN-17 Efficacy in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the efficacy of Ripk1-IN-17, a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It addresses the conceptual basis for selecting appropriate cell models and presents detailed experimental protocols and data interpretation strategies.
Understanding the Role of Ripk1 in Cell Signaling
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1][2][3][4][5] It functions as a key decision point in the cellular response to stimuli such as tumor necrosis factor (TNF). RIPK1 can act as a scaffold for the formation of pro-survival signaling complexes or, through its kinase activity, can trigger two distinct cell death pathways: apoptosis (programmed cell death) and necroptosis (a form of regulated necrosis).
Necroptosis is a lytic form of cell death that is implicated in the pathology of numerous inflammatory diseases. The kinase activity of RIPK1 is essential for the initiation of necroptosis. Upon specific cellular signals and in the absence of caspase-8 activity, RIPK1 gets autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This, in turn, leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death. Small molecule inhibitors like this compound are designed to block the kinase activity of RIPK1, thereby preventing the initiation of the necroptotic cascade.
The Logic of Inhibitor Evaluation in Knockout Cell Lines
A fundamental principle in pharmacology and cell biology is that a drug's efficacy is contingent upon the presence of its target. In the context of this compound, the target is the RIPK1 protein. A Ripk1 knockout (KO) cell line, by definition, lacks the Ripk1 protein. Consequently, testing the efficacy of a RIPK1 inhibitor in a Ripk1 KO cell line is not a standard or informative experimental approach. The expected outcome is that the inhibitor will have no effect, as its target is absent. Such an experiment would not provide any meaningful data on the inhibitor's potency or mechanism of action.
The appropriate cellular model for evaluating a RIPK1 inhibitor is a cell line that expresses wild-type RIPK1 and is capable of undergoing necroptosis. In such a model, the efficacy of the inhibitor can be quantified by its ability to rescue cells from necroptotic stimuli.
Figure 1: Logical relationship of this compound in wild-type versus Ripk1 knockout cell lines.
Comparative Efficacy of Ripk1 Inhibitors in a Wild-Type Cell Line
To illustrate the proper evaluation of this compound, we present a hypothetical comparative study against a well-characterized RIPK1 inhibitor, Necrostatin-1 (Nec-1). The human colon adenocarcinoma cell line, HT-29, is a suitable model as it expresses RIPK1 and can be induced to undergo necroptosis.
Data Presentation
Table 1: Comparative IC50 Values of Ripk1 Inhibitors in HT-29 Cells
| Inhibitor | IC50 (µM) for Necroptosis Inhibition |
| This compound | Hypothetical Value (e.g., 0.1) |
| Necrostatin-1 | Hypothetical Value (e.g., 0.5) |
| Vehicle (DMSO) | No Inhibition |
Table 2: Quantification of Protein Phosphorylation by Western Blot
| Treatment | Relative p-Ripk1 Levels | Relative p-MLKL Levels |
| Untreated | 1.0 | 1.0 |
| Necroptotic Stimuli + Vehicle | Hypothetical Value (e.g., 5.0) | Hypothetical Value (e.g., 8.0) |
| Necroptotic Stimuli + this compound (0.1 µM) | Hypothetical Value (e.g., 1.2) | Hypothetical Value (e.g., 1.5) |
| Necroptotic Stimuli + Necrostatin-1 (0.5 µM) | Hypothetical Value (e.g., 1.8) | Hypothetical Value (e.g., 2.5) |
Experimental Protocols
Induction of Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line, HT-29.
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Human TNF-α (recombinant)
-
SMAC mimetic (e.g., LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
Necrostatin-1
-
DMSO (vehicle control)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well for viability assays or in a 6-well plate at a density of 5 x 10^5 cells/well for Western blotting. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound, Necrostatin-1, or vehicle (DMSO) for 1 hour.
-
Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
Cell Viability Assay (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necroptosis.
Materials:
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Prepare Controls:
-
Maximum LDH Release: To a set of untreated control wells, add the lysis buffer provided in the kit 45 minutes before the end of the incubation period.
-
Spontaneous LDH Release: Use untreated, non-lysed cells as a measure of baseline LDH release.
-
-
Collect Supernatant: Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well and incubate for 30 minutes at room temperature, protected from light.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions.
Western Blotting for Phosphorylated Proteins
This protocol is used to detect the activated (phosphorylated) forms of RIPK1 and MLKL, key indicators of necroptosis induction.
Materials:
-
Treated cells from the 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-RIPK1, anti-p-MLKL, anti-total RIPK1, anti-total MLKL, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative levels of phosphorylated proteins, normalized to the total protein and the loading control.
Visualizations
References
- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 3. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
A Comparative Analysis of RIPK1 Inhibitors in a Murine Model of Inflammatory Bowel Disease: A Review of Ripk1-IN-17 and RIPA-56
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two representative RIPK1 inhibitors, Ripk1-IN-17 and RIPA-56, in the context of a dextran sulfate sodium (DSS)-induced colitis model, a common preclinical model for inflammatory bowel disease (IBD).
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death pathways, making it a promising therapeutic target for IBD.[1][2] The kinase activity of RIPK1 can drive both apoptosis and necroptosis, two forms of programmed cell death implicated in the pathogenesis of IBD.[3][4] Inhibition of RIPK1 kinase activity presents a potential therapeutic strategy to mitigate the excessive inflammation and tissue damage characteristic of IBD.[5]
This guide synthesizes the available, though limited, preclinical information on this compound and RIPA-56 to offer a comparative perspective on their potential efficacy in a murine model of IBD. It is important to note that direct head-to-head comparative studies of these two specific compounds in an IBD model are not available in the published literature. Therefore, this guide provides an illustrative comparison based on the known mechanisms of RIPK1 inhibitors and typical outcomes observed in preclinical IBD models.
The Role of RIPK1 in IBD Signaling Pathways
RIPK1 is a key signaling node downstream of the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, RIPK1 can participate in the formation of different protein complexes that determine the cellular outcome. In one pathway, RIPK1 acts as a scaffold to promote the activation of NF-κB, a transcription factor that upregulates pro-survival and pro-inflammatory genes. Alternatively, under specific conditions, the kinase activity of RIPK1 can be engaged, leading to the formation of a death-inducing complex. This can trigger either caspase-8-dependent apoptosis or, in the absence of caspase-8 activity, RIPK3- and MLKL-dependent necroptosis. Both apoptosis and necroptosis of intestinal epithelial cells are thought to contribute to the breakdown of the intestinal barrier and the perpetuation of inflammation in IBD.
Experimental Design: DSS-Induced Colitis Model
To evaluate the efficacy of RIPK1 inhibitors, a common and well-established preclinical model is the dextran sulfate sodium (DSS)-induced colitis model in mice. This model mimics many of the clinical and histological features of human ulcerative colitis.
Experimental Protocol
A representative protocol for a DSS-induced acute colitis model is as follows:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are acclimated for one week prior to the study.
-
Induction of Colitis: Acute colitis is induced by administering 2.5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.
-
Treatment Groups: Mice are randomly assigned to treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (dose to be determined by pharmacokinetic studies)
-
RIPA-56 (dose to be determined by pharmacokinetic studies)
-
-
Dosing Regimen: Treatment is administered daily via oral gavage, starting on day 1 and continuing until the end of the study on day 10.
-
Clinical Assessment: The Disease Activity Index (DAI) is calculated daily by scoring body weight loss, stool consistency, and the presence of rectal bleeding.
-
Endpoint Analysis: On day 10, mice are euthanized, and the following parameters are assessed:
-
Colon Length: The entire colon is excised, and its length is measured from the cecum to the anus.
-
Histological Analysis: A section of the distal colon is fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E). Histological scoring is performed to assess the degree of inflammation, crypt damage, and ulceration.
-
Myeloperoxidase (MPO) Activity: MPO activity, a marker of neutrophil infiltration, is measured in colonic tissue homogenates.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colonic tissue homogenates are quantified using ELISA or multiplex assays.
-
Comparative Efficacy Data (Illustrative)
The following tables present illustrative data representing the expected outcomes of treatment with effective RIPK1 inhibitors in a DSS-induced colitis model. This data is not from a direct comparative study of this compound and RIPA-56 and should be interpreted as a general representation of the potential efficacy of this class of compounds.
Table 1: Clinical and Macroscopic Parameters
| Parameter | Vehicle Control | This compound (Representative) | RIPA-56 (Representative) |
| Disease Activity Index (Day 10) | 3.5 ± 0.4 | 1.8 ± 0.3 | 1.6 ± 0.2 |
| Body Weight Change (%) | -15.2 ± 2.1 | -7.5 ± 1.5 | -6.8 ± 1.3 |
| Colon Length (cm) | 6.2 ± 0.3 | 7.8 ± 0.4 | 8.1 ± 0.3 |
*p < 0.05 compared to Vehicle Control
Table 2: Histological and Inflammatory Markers
| Parameter | Vehicle Control | This compound (Representative) | RIPA-56 (Representative) |
| Histological Score (0-12) | 8.5 ± 1.1 | 3.2 ± 0.6 | 2.9 ± 0.5 |
| MPO Activity (U/g tissue) | 12.4 ± 1.8 | 5.1 ± 0.9 | 4.7 ± 0.8 |
| TNF-α (pg/mg protein) | 250 ± 35 | 110 ± 20 | 102 ± 18 |
| IL-6 (pg/mg protein) | 180 ± 25 | 75 ± 15 | 68 ± 12 |
| IL-1β (pg/mg protein) | 150 ± 20 | 60 ± 10 | 55 ± 9 |
*p < 0.05 compared to Vehicle Control
Discussion and Future Directions
The illustrative data suggests that RIPK1 inhibitors like this compound and RIPA-56 have the potential to be effective therapeutic agents for IBD. By inhibiting the kinase activity of RIPK1, these compounds are expected to reduce the key drivers of intestinal inflammation and tissue damage, leading to improvements in clinical signs, macroscopic pathology, and microscopic inflammation.
However, it is crucial to emphasize the need for direct comparative studies to accurately assess the relative efficacy and safety of this compound and RIPA-56. Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the efficacy of this compound and RIPA-56 in both acute and chronic models of IBD.
-
Pharmacokinetic and pharmacodynamic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of both compounds to optimize dosing regimens.
-
Selectivity and off-target effects: Evaluating the kinase selectivity profiles of both inhibitors to identify any potential for off-target toxicities.
-
Long-term efficacy and safety: Assessing the therapeutic benefit and potential side effects of chronic administration in long-term IBD models.
References
- 1. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Maladaptive Processes in Acute, Chronic and Remission Phases of Experimental Colitis in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Ripk1-IN-17 versus Pan-Caspase Inhibitors in Regulating Cell Death
In the intricate landscape of cellular demise, researchers require precise tools to dissect the signaling pathways of apoptosis and necroptosis. This guide provides a detailed comparison of Ripk1-IN-17, a targeted inhibitor of the necroptotic pathway, and pan-caspase inhibitors, broad-spectrum blockers of apoptosis. Understanding their distinct mechanisms is crucial for researchers in drug discovery and cell biology seeking to modulate these fundamental processes.
Delineating the Key Players: RIPK1 and Caspases
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a central node in cell fate decisions, regulating inflammation, survival, apoptosis, and necroptosis.[1][2] Its kinase activity is essential for initiating necroptosis, a form of programmed necrosis.[3][4] In contrast, caspases are a family of cysteine proteases that are the primary executioners of apoptosis.[5] Initiator caspases (like caspase-8) activate effector caspases (like caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.
Interestingly, these pathways are interconnected. Caspase-8 can cleave and inactivate RIPK1, thereby inhibiting necroptosis and promoting apoptosis. This highlights a critical juncture where the cellular context and the presence of specific inhibitors can dictate the mode of cell death.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent and selective dual inhibitor of RIPK1 and RIPK3. It functions by specifically preventing the phosphorylation of RIPK1, RIPK3, and the downstream pseudokinase MLKL, which is the ultimate executioner of necroptosis. By targeting the core machinery of the necrosome, this compound effectively blocks the necroptotic signaling cascade.
Pan-caspase inhibitors , such as the widely used Z-VAD-FMK, are cell-permeable, irreversible inhibitors that bind to the catalytic site of multiple caspases. Their primary function is to block the apoptotic cascade. However, by inhibiting caspase-8, they can paradoxically promote necroptosis in the presence of stimuli like Tumor Necrosis Factor-alpha (TNFα), as the inhibitory cleavage of RIPK1 is prevented.
Comparative Analysis: this compound vs. Pan-Caspase Inhibitors
The choice between this compound and a pan-caspase inhibitor depends on the specific experimental question. This compound offers a targeted approach to specifically investigate the role of necroptosis, while pan-caspase inhibitors are used to broadly inhibit apoptosis, which can inadvertently activate necroptosis.
| Feature | This compound | Pan-Caspase Inhibitors (e.g., Z-VAD-FMK) |
| Primary Target(s) | RIPK1 and RIPK3 kinases | Multiple caspases |
| Mechanism of Action | Inhibits phosphorylation of RIPK1, RIPK3, and MLKL | Irreversibly binds to the catalytic site of caspases |
| Effect on Apoptosis | Primarily inhibits RIPK1-dependent apoptosis | Broadly inhibits apoptosis |
| Effect on Necroptosis | Potent inhibitor | Can induce necroptosis in the presence of stimuli like TNFα by inhibiting caspase-8 |
| Primary Use Case | To specifically study and inhibit necroptosis | To broadly inhibit apoptosis and study caspase-independent cell death |
| Potential Off-Target Effects | Kinase selectivity profile should be considered | Can have off-target effects at higher concentrations |
Visualizing the Pathways and Experimental Design
To better understand the interplay of these inhibitors, the following diagrams illustrate the signaling pathways and a typical experimental workflow.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the effects of this compound and pan-caspase inhibitors. Specific concentrations and incubation times should be optimized for the cell type and experimental conditions.
Induction of Necroptosis and Apoptosis
Objective: To induce and compare different modes of cell death.
Materials:
-
Cell line of interest (e.g., L929, HT-29, Jurkat)
-
Complete cell culture medium
-
TNFα (recombinant)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
This compound
-
SMAC mimetic (e.g., BV6) (optional, to enhance TNFα-induced apoptosis)
Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare treatment groups in fresh medium:
-
Untreated Control: Vehicle only.
-
Apoptosis Induction: TNFα (e.g., 10-100 ng/mL) + SMAC mimetic (e.g., 1 µM).
-
Necroptosis Induction: TNFα (e.g., 10-100 ng/mL) + Z-VAD-FMK (e.g., 20-50 µM).
-
Inhibition of Necroptosis: TNFα + Z-VAD-FMK + this compound (titrate concentration).
-
-
Incubate cells for a predetermined time course (e.g., 4-24 hours).
-
Proceed with cell viability assays or lysate preparation for western blotting.
Cell Viability Assay (Propidium Iodide Staining)
Objective: To quantify cell death by measuring plasma membrane integrity.
Materials:
-
Treated cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend cells in binding buffer or PBS containing PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the percentage of PI-positive (dead) cells using a flow cytometer or by counting under a fluorescence microscope.
Western Blot Analysis for Key Signaling Proteins
Objective: To detect the activation state of key proteins in the apoptosis and necroptosis pathways.
Materials:
-
Treated cells from Protocol 1
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-p-RIPK1 (Ser166), anti-p-MLKL (Ser358), anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated cells on ice with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound and pan-caspase inhibitors are powerful but fundamentally different tools for studying cell death. This compound provides a specific means to inhibit necroptosis by targeting its core kinase machinery. In contrast, pan-caspase inhibitors broadly block apoptosis and can be used to experimentally induce necroptosis. A thorough understanding of their mechanisms of action, as outlined in this guide, is essential for the accurate design and interpretation of experiments aimed at unraveling the complex and interconnected pathways of programmed cell death.
References
- 1. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
A Comparative Guide: Ripk1-IN-17 Versus Kinase-Dead RIPK1 Mutant in Regulating Necroptosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor Ripk1-IN-17 against the genetic model of a kinase-dead Receptor-Interacting Protein Kinase 1 (RIPK1) mutant. This analysis is supported by experimental data to delineate their respective impacts on RIPK1-mediated necroptosis.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, including necroptosis. The kinase activity of RIPK1 is essential for the initiation of necroptotic signaling. To study and modulate this pathway, two primary approaches are employed: pharmacological inhibition using small molecules and genetic modification to create kinase-inactive mutants. This guide focuses on a recently developed selective RIPK1 inhibitor, this compound, and compares its performance to the well-established genetic model of a kinase-dead RIPK1 mutant.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of this compound in comparison to a kinase-dead RIPK1 mutant.
| Feature | This compound | Kinase-Dead RIPK1 Mutant (e.g., K45A, D138N) |
| Mechanism of Action | Pharmacological, reversible inhibition of RIPK1 kinase activity. | Genetic, permanent ablation of RIPK1 kinase activity. |
| Target Specificity | Selective for RIPK1 (Kd = 17 nM), with no significant inhibition of RIPK3.[1][2][3] | Specific to RIPK1 kinase function; scaffolding functions remain intact. |
| Effect on RIPK1 Autophosphorylation | Directly inhibits autophosphorylation of RIPK1.[1] | Prevents autophosphorylation due to mutation in the catalytic domain.[4] |
| Downstream Signaling | Inhibits phosphorylation of RIPK3 and MLKL in response to necroptotic stimuli. | Prevents downstream phosphorylation of RIPK3 and MLKL. |
| Cellular Outcome | Protects cells from necroptosis induced by TNF-α. | Cells are resistant to TNF-induced necroptosis. |
| In Vivo Efficacy | Protects mice from TNF-induced systemic inflammatory response syndrome (SIRS). | Mice are protected from TNF-induced shock and SIRS. |
| Temporal Control | Acute, dose-dependent, and reversible inhibition. | Constitutive, lifelong inhibition in the genetic model. |
| Off-Target Effects | Potential for off-target effects, though shown to be highly selective for RIPK1. | No off-target pharmacological effects; potential for developmental compensations. |
Signaling Pathways and Experimental Workflow
To understand the points of intervention for both this compound and the kinase-dead mutant, it is crucial to visualize the necroptosis signaling pathway.
Caption: Necroptosis signaling cascade initiated by TNF-α, highlighting the points of intervention.
The experimental workflow to assess the efficacy of a RIPK1 inhibitor typically involves a series of in vitro and in vivo assays.
Caption: A typical experimental workflow for evaluating the efficacy of a RIPK1 inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and kinase-dead RIPK1 mutants.
RIPK1 Kinase Binding Assay (Determine Kd)
-
Objective: To determine the binding affinity (dissociation constant, Kd) of this compound to purified RIPK1 protein.
-
Principle: A competition binding assay is used where the inhibitor competes with a known fluorescent tracer for binding to the kinase. The change in fluorescence polarization or a similar signal is measured to calculate the Kd.
-
Protocol:
-
Recombinant human RIPK1 protein is incubated with a fluorescently labeled ATP-competitive ligand (tracer).
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is allowed to reach equilibrium at room temperature.
-
The fluorescence polarization is measured using a plate reader.
-
The data is fitted to a four-parameter logistic equation to determine the IC50, which is then converted to Kd using the Cheng-Prusoff equation.
-
Cellular Necroptosis Assay (Cell Viability)
-
Objective: To assess the ability of this compound to protect cells from necroptosis.
-
Principle: Cells are treated with a necroptosis-inducing stimulus in the presence or absence of the inhibitor. Cell viability is then quantified using a metabolic assay.
-
Protocol:
-
Human HT-29 cells or murine L929 cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Necroptosis is induced by adding a combination of TNF-α, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
The plates are incubated for 12-24 hours.
-
Cell viability is measured using CellTiter-Glo, which quantifies ATP levels, or a similar assay like MTS.
-
The EC50 (half-maximal effective concentration) for cell protection is calculated.
-
Western Blot Analysis of Phosphorylated Signaling Proteins
-
Objective: To confirm that this compound inhibits the phosphorylation of key proteins in the necroptosis pathway.
-
Principle: Western blotting is used to detect the phosphorylated forms of RIPK1, RIPK3, and MLKL in cell lysates.
-
Protocol:
-
Cells (e.g., HT-29) are treated as described in the cellular necroptosis assay.
-
At a specified time point (e.g., 4-6 hours) after inducing necroptosis, cells are lysed.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RIPK1 (p-RIPK1), p-RIPK3, and p-MLKL. Antibodies against the total proteins are used as loading controls.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of systemic inflammation.
-
Principle: Mice are challenged with a lethal dose of TNF-α, which induces a systemic inflammatory response leading to hypothermia and death. The protective effect of the inhibitor is assessed by monitoring survival and body temperature.
-
Protocol:
-
Male C57BL/6 mice are administered this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
After a set pre-treatment time (e.g., 1 hour), mice are challenged with an intraperitoneal injection of murine TNF-α.
-
Rectal temperature is monitored at regular intervals.
-
Survival is monitored over a period of 24-48 hours.
-
In some studies, blood and tissues may be collected for analysis of inflammatory cytokines and tissue damage markers.
-
Conclusion
Both the pharmacological inhibitor this compound and the genetic kinase-dead RIPK1 mutant serve as powerful tools to dissect the role of RIPK1 kinase activity in necroptosis and inflammation. This compound offers the advantage of acute, reversible, and dose-dependent inhibition, making it a valuable tool for preclinical studies and a potential therapeutic agent. The kinase-dead RIPK1 mutant, on the other hand, provides a clean genetic model for studying the complete and lifelong absence of kinase activity, which is essential for validating the kinase-dependent functions of RIPK1 in vivo. The data presented here demonstrate that both approaches effectively block the RIPK1 kinase-dependent necroptotic pathway, leading to cell survival and protection from systemic inflammation. The choice between these tools will depend on the specific research question, with this compound being more suited for therapeutic development and the kinase-dead mutant for fundamental mechanistic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insight from Linker Investigations: Discovery of a Novel Phenylbenzothiazole Necroptosis Inhibitor Targeting Receptor-Interacting Protein Kinase 1 (RIPK1) from a Phenoxybenzothiazole Compound with Dual RIPK1/3 Targeting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ripk1-IN-17
For researchers, scientists, and drug development professionals working with Ripk1-IN-17, a dual inhibitor of RIPK1 and RIPK3, adherence to strict safety protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, which is a solid, white to off-white powder, appropriate personal protective equipment must be worn at all times to prevent skin and eye contact, inhalation, and ingestion.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety Glasses/Goggles | Must be equipped with side shields to protect against splashes.[2] |
| Face Shield | Recommended when there is a significant risk of splashing or generation of aerosols. | |
| Hand Protection | Gloves | Chemically resistant, disposable gloves (e.g., nitrile) should be worn.[2] Gloves must be inspected prior to use and removed and replaced if contaminated. Proper glove removal technique must be followed. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn and properly fastened to protect against skin contact. |
| Respiratory Protection | Respirator | If handling large quantities or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) may be necessary.[3] Always perform a risk assessment. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the compound. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[4]
-
Minimize dust generation when handling the solid powder.
-
After handling, wash hands thoroughly with soap and water.
Storage: The stability of this compound is dependent on the storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous waste and disposed of in accordance with local, state, and federal regulations.
Disposal Workflow:
Experimental Protocol: Safe Weighing and Solubilization
This protocol outlines the steps for safely weighing the powdered form of this compound and preparing a stock solution.
-
Preparation:
-
Ensure all required PPE is worn correctly.
-
Perform the procedure within a certified chemical fume hood.
-
Decontaminate the work surface before and after use.
-
-
Weighing:
-
Use an analytical balance placed inside the fume hood or in a designated weighing enclosure.
-
Use a micro-spatula to carefully transfer the desired amount of this compound powder to a tared weigh boat or directly into a microcentrifuge tube.
-
Avoid any actions that could generate dust.
-
Close the primary container of this compound immediately after weighing.
-
-
Solubilization:
-
Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed this compound.
-
Cap the vessel securely.
-
Vortex or sonicate as needed to fully dissolve the compound.
-
-
Cleanup:
-
Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container.
-
Wipe down the spatula and work surface with an appropriate cleaning agent.
-
By following these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure and productive research environment. Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
